MK-8141
Description
Properties
Molecular Formula |
C35H39Cl2N3O3 |
|---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |
InChI |
InChI=1S/C35H39Cl2N3O3/c1-21-15-30(36)34(31(37)16-21)43-14-13-42-28-11-7-24(8-12-28)29-17-26-18-38-19-32(39-26)33(29)35(41)40(27-9-10-27)20-25-6-4-5-22(2)23(25)3/h4-8,11-12,15-16,26-27,32,38-39H,9-10,13-14,17-20H2,1-3H3 |
InChI Key |
VKBBVOVNGWGZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN(C2CC2)C(=O)C3=C(CC4CNCC3N4)C5=CC=C(C=C5)OCCOC6=C(C=C(C=C6Cl)C)Cl)C |
Synonyms |
ACT-077825 MK-8141 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to ACT-077825 (MK-8141)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and clinical pharmacology of ACT-077825, a direct renin inhibitor also identified as MK-8141. The information is compiled from peer-reviewed scientific literature to support research and development activities in the field of cardiovascular therapeutics.
Chemical Structure and Properties
ACT-077825 is a potent and selective direct inhibitor of the enzyme renin. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | (1R,5S)-N-cyclopropyl-7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-N-(2,3-dimethylbenzyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide |
| Synonyms | This compound, ACT-077825 |
| Molecular Formula | C₃₅H₃₉Cl₂N₃O₃ |
| Molecular Weight | 620.61 g/mol |
| SMILES | Cc1cc(c(c(c1)Cl)OCCOc2ccc(cc2)C3=C([C@@H]4CNC--INVALID-LINK--N4)C(=O)N(Cc5cccc(C)c5C)C6CC6)Cl |
| InChI Key | VKBBVOVNGWGZCA-HVIPQOSHSA-N |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
ACT-077825 exerts its pharmacological effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, ACT-077825 effectively downregulates the entire RAAS cascade, leading to a reduction in angiotensin II and aldosterone (B195564) levels. This mechanism is distinct from other RAAS inhibitors, such as ACE inhibitors or angiotensin II receptor blockers (ARBs).
Mechanism of Action of ACT-077825 in the RAAS Pathway.
Clinical Pharmacology
A multiple-ascending dose study in healthy male subjects provides key insights into the pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825.[1]
The pharmacokinetic parameters of ACT-077825 were evaluated on Day 1 and Day 7 of administration across a dose range of 50 mg to 1000 mg.[1]
| Dose Group | Day | Cmax (ng/mL) | AUCτ (ng·h/mL) |
| 50 mg | 1 | 138 | 983 |
| 7 | 208 | 1510 | |
| 100 mg | 1 | 247 | 1850 |
| 7 | 405 | 3100 | |
| 250 mg | 1 | 632 | 4730 |
| 7 | 1010 | 7970 | |
| 500 mg | 1 | 1230 | 9270 |
| 7 | 2050 | 15800 | |
| 1000 mg | 1 | 2240 | 16500 |
| 7 | 3740 | 27500 |
Data presented as geometric means.
On both Day 1 and Day 7, there were dose-proportional increases in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve over the dosing interval (AUCτ).[1] A modest accumulation of 1.5 to 1.7-fold was observed at steady state.[1]
The primary pharmacodynamic effect of ACT-077825 is the inhibition of plasma renin activity (PRA).
| Dose Group | Day | Active Renin (% Change from Baseline) | PRA Inhibition (%) |
| 50 mg | 1 | +150% | 50% |
| 7 | +200% | 40% | |
| 100 mg | 1 | +250% | 70% |
| 7 | +300% | 60% | |
| 250 mg | 1 | +400% | 90% |
| 7 | +500% | 85% | |
| 500 mg | 1 | +500% | >95% |
| 7 | +600% | 90% | |
| 1000 mg | 1 | +600% | >95% |
| 7 | +700% | 95% |
Data are approximate values derived from graphical representations in the source publication.
ACT-077825 led to a dose-dependent increase in active renin concentration on both Day 1 and Day 7.[1] PRA was dose-dependently inhibited on Day 1, with maximal inhibition achieved at the 250 mg dose on Day 7.[1]
The most frequently reported adverse events were diarrhea, headache, and postural dizziness.[1] A maximum tolerated dose of 500 mg was identified, with the incidence of diarrhea being higher in the 1000 mg group.[1] Notably, unlike the active comparator enalapril, ACT-077825 did not produce a consistent lowering effect on blood pressure when compared to placebo in this study of healthy subjects.[1]
Experimental Protocols
The following outlines the methodologies employed in the key clinical study of ACT-077825.[1]
A single-center, double-blind, placebo-controlled, active-controlled (20 mg enalapril), randomized, multiple-ascending dose study was conducted in healthy male subjects who were on a sodium and potassium-restricted diet.[1] ACT-077825 was administered once daily for 7 days in dose ranges from 50 mg to 1000 mg.[1]
Clinical Trial Workflow for ACT-077825 Evaluation.
Blood samples were collected at predefined time points on Day 1 and Day 7 to determine the plasma concentrations of ACT-077825. Standard non-compartmental methods were used to calculate pharmacokinetic parameters, including Cmax and AUCτ.
Blood samples for the assessment of active renin concentration and PRA were collected. The measurement of PRA typically involves the generation of angiotensin I from endogenous angiotensinogen in the plasma under controlled pH and temperature, followed by quantification of the generated angiotensin I using a radioimmunoassay.
Safety and tolerability were monitored throughout the study via physical examinations, vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests. All adverse events were recorded and evaluated for their severity and potential relationship to the study drug.
Conclusion
ACT-077825 is a direct renin inhibitor with a predictable pharmacokinetic profile and a clear dose-dependent effect on plasma renin activity. While it demonstrated a favorable safety and tolerability profile up to a dose of 500 mg in healthy subjects, it did not produce significant blood pressure reduction in this population.[1] These findings support the further investigation of ACT-077825 in hypertensive patient populations to fully characterize its therapeutic potential.[1]
References
MK-8141 and the Renin-Angiotensin-Aldosterone System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8141 (also known as ACT-077825) is a direct renin inhibitor that was investigated for the treatment of hypertension. As a modulator of the renin-angiotensin-aldosterone system (RAAS), its mechanism of action involves the direct enzymatic inhibition of renin, the rate-limiting step in this critical blood pressure-regulating cascade. This technical guide provides a detailed examination of the effects of this compound on the components of the RAAS, drawing from available clinical trial data and the broader understanding of renin inhibition.
The RAAS is a complex hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance. Renin, an enzyme primarily synthesized and released by the juxtaglomerular cells of the kidney, cleaves angiotensinogen (B3276523) to form angiotensin I. This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects through various mechanisms, including direct vasoconstriction and stimulation of aldosterone (B195564) secretion from the adrenal cortex, which promotes sodium and water retention.
Direct renin inhibitors, such as this compound, were developed to provide a more upstream blockade of the RAAS compared to ACE inhibitors and angiotensin II receptor blockers (ARBs). The therapeutic rationale is that by inhibiting the initial, rate-limiting step, a more complete suppression of the RAAS could be achieved. However, the clinical development of this compound was halted due to a lack of significant blood pressure-lowering efficacy.[1] This guide will delve into the observed effects of this compound on the RAAS to provide a deeper understanding of its pharmacodynamic profile.
Mechanism of Action of this compound
This compound is a potent and selective, non-peptidic direct renin inhibitor.[2] It binds to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I. This inhibition is expected to lead to a downstream reduction in angiotensin II and aldosterone levels, ultimately resulting in vasodilation and natriuresis.
A key pharmacodynamic feature of renin inhibitors is their impact on the negative feedback loop of the RAAS. Under normal physiological conditions, angiotensin II suppresses renin release. By reducing angiotensin II levels, renin inhibitors disrupt this feedback mechanism, leading to a compensatory increase in renin secretion from the kidneys. This is observed as a rise in the concentration of immunoreactive active renin (ir-AR). However, the enzymatic activity of this increased renin should be blocked by the inhibitor, resulting in a net decrease in plasma renin activity (PRA).
dot
Caption: Mechanism of action of this compound on the Renin-Angiotensin-Aldosterone System.
Effects of this compound on RAAS Components: Clinical Trial Findings
The primary clinical evidence for the effects of this compound comes from a randomized, double-blind, placebo- and active comparator-controlled study (NCT00543413) in patients with hypertension.[1] The study evaluated two doses of this compound (250 mg and 500 mg daily) against placebo and enalapril (B1671234) (20 mg daily) over a four-week period.
Immunoreactive Active Renin (ir-AR) and Plasma Renin Activity (PRA)
A significant and somewhat paradoxical finding of the clinical trial was the effect of this compound on renin levels. Treatment with this compound resulted in a substantial, approximately sevenfold, increase in immunoreactive active renin (ir-AR).[1] This is consistent with the expected compensatory response to the inhibition of the RAAS feedback loop. However, this increase in renin concentration did not translate into a persistent decrease in plasma renin activity (PRA).[1] This lack of durable PRA suppression is a key factor in understanding the limited efficacy of this compound.
Angiotensin II and Aldosterone
While the primary publication of the NCT00543413 trial does not provide specific quantitative data on angiotensin II and aldosterone levels, the lack of sustained PRA suppression strongly suggests that the inhibition of the RAAS cascade was incomplete. It can be inferred that the production of angiotensin II and, consequently, aldosterone was not sufficiently reduced to produce a significant physiological effect on blood pressure.
Blood Pressure Effects
The clinical endpoint of the NCT00543413 trial was the change in 24-hour mean ambulatory diastolic blood pressure (DBP). The results demonstrated that neither the 250 mg nor the 500 mg dose of this compound produced a statistically significant reduction in DBP compared to placebo.[1] In contrast, the active comparator, enalapril, did result in a significant lowering of both systolic and diastolic blood pressure.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data from the NCT00543413 clinical trial.
Table 1: Change from Baseline in 24-Hour Mean Ambulatory Blood Pressure at Week 4
| Treatment Group | Change in Diastolic Blood Pressure (mm Hg) (95% CI) vs. Placebo | Change in Systolic Blood Pressure (mm Hg) (95% CI) vs. Placebo |
| This compound 250 mg | -1.6 (-4.2, 1.1) | Not reported as non-significant |
| This compound 500 mg | -1.1 (-3.9, 1.6) | Not reported as non-significant |
| Enalapril 20 mg | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |
*Statistically significant difference from placebo. Data from Jones et al., 2010.[1]
Table 2: Qualitative Effects of this compound on RAAS Biomarkers
| Biomarker | Effect of this compound |
| Immunoreactive Active Renin (ir-AR) | Substantial Increase (approx. 7-fold) |
| Plasma Renin Activity (PRA) | No persistent decrease |
| Angiotensin II | Inferred lack of significant reduction |
| Aldosterone | Inferred lack of significant reduction |
Experimental Protocols
Detailed experimental protocols from the this compound specific studies are not publicly available. However, the following describes the general methodologies for the measurement of key RAAS components in clinical trials.
Measurement of Plasma Renin Activity (PRA)
PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.
-
Sample Collection and Handling: Blood is collected in tubes containing an anticoagulant (commonly EDTA). To prevent the artificial activation of prorenin (cryoactivation), samples should be processed at room temperature and not placed on ice. Plasma is separated by centrifugation and stored frozen at -20°C or lower until analysis.
-
Angiotensin I Generation: Plasma samples are incubated at 37°C for a defined period (e.g., 1.5 to 3 hours). During this incubation, renin in the sample cleaves angiotensinogen to produce angiotensin I. Inhibitors of angiotensin-converting enzyme and angiotensinases are added to prevent the conversion of angiotensin I to angiotensin II and its degradation.
-
Quantification of Angiotensin I: The concentration of generated angiotensin I is measured using a competitive radioimmunoassay (RIA) or a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculation of PRA: PRA is expressed as the mass of angiotensin I generated per volume of plasma per unit of time (e.g., ng/mL/h).
Measurement of Immunoreactive Active Renin (ir-AR)
The concentration of active renin protein is measured directly using an immunometric assay.
-
Sample Collection and Handling: Similar to PRA, blood is collected in EDTA tubes and processed at room temperature to avoid cryoactivation.
-
Immunoassay: A "sandwich" immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescence immunoassay, is commonly used. This involves two antibodies that bind to different epitopes on the active renin molecule. One antibody is typically coated on a solid phase (e.g., a microplate well), and the other is labeled with a detectable marker (e.g., an enzyme or a chemiluminescent tag). The amount of bound labeled antibody is proportional to the concentration of active renin in the sample.
dot
Caption: General experimental workflows for PRA and ir-AR measurement.
Discussion and Conclusion
The investigation of this compound provides valuable insights into the complexities of RAAS inhibition. The marked increase in immunoreactive active renin demonstrates a potent engagement with its target and the expected physiological feedback response. However, the absence of a sustained decrease in plasma renin activity and the consequent lack of blood pressure reduction highlight a critical disconnect between target binding and functional inhibition in a clinical setting.
Several factors could contribute to this observation. The pharmacokinetics of this compound, including its half-life and tissue distribution, may not have been optimal for maintaining a sufficient concentration at the site of action to overcome the substantial increase in renin production. It is also possible that the assay methodologies used for PRA in the presence of a direct renin inhibitor may have limitations.
References
Pharmacological Profile of the Renin Inhibitor MK-8141: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8141, also known as ACT-077825, is a direct renin inhibitor that was investigated for the treatment of hypertension. Developed in collaboration by Actelion and Merck & Co., it reached Phase II clinical trials. As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), renin presents a prime target for antihypertensive therapy. Direct renin inhibition offers a theoretical advantage over other RAAS-targeting drugs, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), by preventing the initial formation of angiotensin I and the subsequent compensatory rise in plasma renin activity. However, the clinical development of this compound was met with challenges, as it did not demonstrate significant blood pressure-lowering efficacy in hypertensive patients. This document provides a comprehensive overview of the available pharmacological data for this compound.
Chemical Properties
| Property | Value |
| Chemical Formula | C35H39Cl2N3O3 |
| Molecular Weight | 620.61 g/mol |
| CAS Number | 903579-36-2 |
Pharmacodynamics
The primary mechanism of action of this compound is the direct inhibition of the enzyme renin. Renin is an aspartyl protease that cleaves angiotensinogen (B3276523) to form angiotensin I. This is the initial and rate-limiting step of the RAAS cascade, which ultimately leads to the production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone (B195564) release.
A key pharmacodynamic finding for this compound is its differential effect on immunoreactive active renin and plasma renin activity. Clinical studies have shown that this compound can lead to a substantial, sevenfold increase in the levels of immunoreactive renin (ir-AR)[1][2][3]. However, this did not translate into a sustained decrease in plasma renin activity (PRA), which is a measure of the enzyme's functional capacity to generate angiotensin I[1][2][3]. This lack of durable PRA suppression is believed to be a primary reason for the observed lack of antihypertensive efficacy[1][3].
Clinical Efficacy
The antihypertensive efficacy of this compound was evaluated in a Phase II, double-blind, placebo- and active-comparator-controlled study in patients with hypertension. The study compared two doses of this compound (250 mg and 500 mg once daily) with placebo and the ACE inhibitor enalapril (B1671234) (20 mg once daily) over a four-week period[1][3]. The primary endpoint was the change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP)[1].
The study results, summarized in the table below, showed that neither dose of this compound produced a statistically significant reduction in ambulatory DBP or systolic blood pressure (SBP) compared to placebo. In contrast, enalapril demonstrated a significant lowering of both DBP and SBP[1][3].
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory DBP (mmHg) (95% CI) vs. Placebo[1] | Change from Baseline in 24-hour Mean Ambulatory SBP (mmHg) (95% CI) vs. Placebo[1] |
| This compound 250 mg | -1.6 (-4.2, 1.1) | Not reported as significant |
| This compound 500 mg | -1.1 (-3.9, 1.6) | Not reported as significant |
| Enalapril 20 mg | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |
This compound was generally well-tolerated in this study[1][3].
Pharmacokinetics
Pharmacokinetic properties of this compound were assessed in healthy volunteers. A first-in-human study with single oral doses ranging from 1 to 1000 mg demonstrated dose-dependent increases in Cmax and AUC. The mean terminal half-life (t1/2) was approximately 28.7 hours, supporting the potential for once-daily dosing.
A study was also conducted to evaluate the effect of the CYP3A4 inhibitor diltiazem (B1670644) on the pharmacokinetics of this compound. The results suggested a marked effect of diltiazem on the systemic exposure to this compound, likely through the inhibition of CYP3A4-mediated metabolism.
Experimental Protocols
Phase II Clinical Trial in Hypertensive Patients (NCT00543413)[1][3]
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: 195 patients with hypertension (trough sitting diastolic blood pressure ≥92 to <105 mm Hg, trough sitting systolic blood pressure <170 mm Hg, and 24-hour mean diastolic blood pressure [DBP] ≥80 mm Hg).
-
Treatment Arms:
-
This compound 250 mg once daily
-
This compound 500 mg once daily
-
Enalapril 20 mg once daily
-
Placebo once daily
-
-
Treatment Duration: 4 weeks.
-
Primary Endpoint: Change from baseline in 24-hour mean ambulatory DBP.
-
Secondary Endpoints: Change from baseline in 24-hour mean ambulatory SBP, and trough sitting DBP and SBP.
-
Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring and trough office blood pressure measurements.
Signaling Pathways and Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Caption: Generalized workflow for the development of a renin inhibitor like this compound.
Conclusion
This compound is a direct renin inhibitor that, despite showing a clear pharmacodynamic effect on immunoreactive renin levels, failed to produce a sustained decrease in plasma renin activity and, consequently, did not demonstrate significant antihypertensive efficacy in a Phase II clinical trial. The publicly available data on this compound is largely limited to the outcomes of its clinical development program, with a notable absence of detailed preclinical data, such as in vitro potency (IC50, Ki) and in vivo efficacy in animal models. This lack of foundational data in the public domain is not uncommon for drug candidates that do not advance to later stages of clinical development. The experience with this compound underscores the complexity of translating a targeted enzymatic inhibition into a clinically meaningful therapeutic effect in the intricate physiological system of blood pressure regulation.
References
MK-8141: A Technical Overview for Hypertension Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8141 (also known as ACT-077825) is a direct renin inhibitor that was investigated for the treatment of hypertension. As the initial and rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS), renin presents a key therapeutic target for managing blood pressure. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and clinical efficacy. While preclinical data in the public domain is limited, this document synthesizes the findings from a key clinical trial to inform the scientific community. The clinical evidence suggests that despite its intended mechanism of action, this compound did not demonstrate statistically significant blood pressure-lowering effects in patients with hypertension at the dosages studied.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Dysregulation of this system is a major contributor to the pathophysiology of hypertension. Direct renin inhibition offers a therapeutic strategy to block the RAAS at its origin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I and the subsequent downstream effects of angiotensin II, a potent vasoconstrictor.[3][4] this compound was developed as a direct renin inhibitor for the management of hypertension.[2] This guide summarizes the scientific and clinical information available for this compound to serve as a resource for researchers in the field of cardiovascular drug discovery and development.
Mechanism of Action
This compound is a potent and selective inhibitor of the enzyme renin.[2] Renin, an aspartyl protease, is released from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels.[1] It cleaves angiotensinogen, a protein produced by the liver, to form the decapeptide angiotensin I.[4] Angiotensin I is then converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE).[4] Angiotensin II exerts its hypertensive effects through multiple mechanisms, including vasoconstriction, stimulation of aldosterone (B195564) release (leading to sodium and water retention), and increasing sympathetic nervous system activity.[1][2]
By directly inhibiting renin, this compound is designed to prevent the formation of angiotensin I and subsequently angiotensin II, thereby attenuating the downstream effects of RAAS activation and leading to a reduction in blood pressure.[2]
Signaling Pathway
References
- 1. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
In-Vitro Characterization of MK-8141: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8141, also known as ACT-077825, is a direct renin inhibitor.[1][2][3][4][5] Renin is a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance.[6] By inhibiting renin, this compound blocks the initial and rate-limiting step of this pathway, leading to a reduction in the production of angiotensin II, a potent vasoconstrictor.[6] This technical guide provides an in-depth overview of the in-vitro characterization of this compound, including its mechanism of action, the signaling pathway it modulates, and the experimental methodologies used to assess its function.
While extensive clinical data on the pharmacokinetics and in-vivo effects of this compound are available, specific quantitative in-vitro data, such as IC50 and Ki values for renin inhibition, are not readily found in publicly accessible scientific literature. The information presented herein is based on the established principles of renin inhibitor characterization and the known properties of this compound.
Data Presentation
As specific quantitative in-vitro data for this compound (e.g., IC50, Ki) are not available in the public domain, a comparative data table cannot be constructed. Research on similar renin inhibitors demonstrates that these values are typically determined through enzymatic assays. For context, other renin inhibitors have been reported with IC50 values in the nanomolar range.
Signaling Pathway
This compound exerts its effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The canonical RAAS pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure or other stimuli. Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin I is subsequently converted to the active hormone angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II causes vasoconstriction and stimulates the release of aldosterone, which promotes sodium and water retention, both of which lead to an increase in blood pressure. By directly inhibiting renin, this compound prevents the formation of angiotensin I and, consequently, angiotensin II, thereby disrupting this entire cascade.
Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action of this compound.
Experimental Protocols
The in-vitro characterization of a renin inhibitor like this compound typically involves a series of standardized enzymatic and cell-based assays. The following are detailed methodologies for key experiments that would be cited in such a characterization.
Renin Inhibition Enzymatic Assay (Fluorometric)
This is a common method to determine the inhibitory activity of a compound against renin.
Principle: This assay utilizes a synthetic fluorogenic substrate that is cleaved by renin. The substrate consists of a peptide sequence recognized by renin, flanked by a fluorescent reporter molecule and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, therefore, the fluorescence signal.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations. Prepare working solutions of renin and the fluorogenic substrate in the assay buffer.
-
Assay Setup: In the wells of a 96-well microplate, add the assay buffer, the serially diluted this compound or vehicle control, and the renin solution.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 60 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Figure 2: Experimental workflow for a fluorometric renin inhibition assay.
Determination of Inhibition Kinetics (e.g., Ki determination)
To further characterize the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed.
Principle: By measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor, the mode of inhibition and the inhibition constant (Ki) can be determined. This is often done using methods like the Michaelis-Menten kinetics and Lineweaver-Burk plots.
Procedure:
-
Follow the general procedure for the renin inhibition enzymatic assay.
-
Perform the assay with a matrix of varying concentrations of the fluorogenic substrate and several fixed concentrations of this compound.
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Analyze the data by plotting the reaction rates against the substrate concentration for each inhibitor concentration.
-
Use non-linear regression to fit the data to the appropriate enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) to determine the Vmax, Km, and Ki values. Alternatively, use linearized plots such as the Lineweaver-Burk plot to visualize the mechanism of inhibition.
Conclusion
This compound is a direct renin inhibitor that targets the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System. While its in-vivo effects have been documented in clinical trials, a comprehensive public repository of its in-vitro characterization, particularly quantitative measures of renin inhibition, is not currently available. The experimental protocols described here represent the standard methodologies that would be employed to generate such data, providing a framework for the in-vitro assessment of this compound and other novel renin inhibitors. Further research and publication of these foundational in-vitro studies would be highly beneficial to the scientific community engaged in cardiovascular drug discovery.
References
- 1. Single-dose pharmacokinetics of the renin inhibitor ACT-077825 in elderly and young subjects of both sexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound |CAS:903579-36-2 Probechem Biochemicals [probechem.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound|ACT-077825 [dcchemicals.com]
- 6. nps.org.au [nps.org.au]
The Impact of MK-8141 on Immunoreactive Renin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the renin inhibitor MK-8141 on immunoreactive renin levels. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly those focused on antihypertensive therapies and the renin-angiotensin-aldosterone system (RAAS). This document summarizes key quantitative data, outlines detailed experimental protocols for the measurement of immunoreactive renin, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to this compound and the Renin-Angiotensin-Aldosterone System
This compound (also known as ACT-077825) is a direct renin inhibitor. Direct renin inhibitors represent a class of antihypertensive agents that block the initial and rate-limiting step of the RAAS cascade. By directly inhibiting the enzymatic activity of renin, these compounds prevent the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone. This mechanism is intended to lower blood pressure and confer cardiovascular and renal protection.
A key biomarker in the assessment of direct renin inhibitor activity is the level of immunoreactive renin. While these drugs block the catalytic activity of renin, they can also lead to a compensatory increase in the synthesis and release of renin from the juxtaglomerular cells of the kidneys. This is due to the interruption of the negative feedback loop on renin secretion that is normally mediated by angiotensin II. Consequently, measuring the concentration of the renin protein itself (immunoreactive renin) provides a crucial pharmacodynamic marker of target engagement for this class of drugs.
Quantitative Impact of this compound on Immunoreactive Renin
A key clinical study investigating the effects of this compound in patients with hypertension demonstrated a significant impact on immunoreactive active renin (ir-AR) levels. The study by Jones-Burton et al. (2010) is a primary source of this data.
| Parameter | Treatment Group | Observation | Citation |
| Immunoreactive Active Renin (ir-AR) | This compound | Substantial increase (sevenfold) | [1] |
| Plasma Renin Activity (PRA) | This compound | No persistent decrease | [1] |
| 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) - Change from Baseline | This compound 250 mg | -1.6 mm Hg | [1] |
| 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) - Change from Baseline | This compound 500 mg | -1.1 mm Hg | [1] |
| 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) - Change from Baseline | Enalapril 20 mg | -4.9 mm Hg | [1] |
| 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) - Change from Baseline | This compound | Not statistically significant | [1] |
| 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) - Change from Baseline | Enalapril 20 mg | -6.7 mm Hg | [1] |
Despite the marked increase in immunoreactive renin, this compound did not produce a significant blood pressure-lowering effect in this study.[1] This finding highlights the complexity of RAAS inhibition and the importance of assessing both enzymatic activity and protein concentration.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System and this compound Inhibition
The following diagram illustrates the RAAS cascade and the point of intervention for the direct renin inhibitor this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Measurement of Immunoreactive Renin
While the precise, proprietary protocol used in the clinical trial for this compound is not publicly available, a general and robust methodology for the determination of immunoreactive renin concentration in plasma is the sandwich enzyme-linked immunosorbent assay (ELISA). This method directly quantifies the renin protein, irrespective of its enzymatic activity.
Principle: The assay utilizes two monoclonal antibodies that bind to different epitopes on the human renin molecule. One antibody is coated onto the surface of a microtiter plate well (capture antibody), and the other is conjugated to an enzyme, such as horseradish peroxidase (HRP), for detection (detection antibody). The concentration of renin in the sample is proportional to the enzymatic activity, which is measured by the conversion of a chromogenic substrate.
Materials and Reagents:
-
Microtiter plate pre-coated with a monoclonal anti-renin capture antibody
-
Human renin standards of known concentrations
-
Patient plasma samples (collected in EDTA tubes and stored at -80°C)
-
Control samples (low and high renin concentrations)
-
Assay buffer
-
Enzyme-conjugated monoclonal anti-renin detection antibody (e.g., HRP-conjugate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Chromogenic substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature before use. Dilute wash buffer and prepare renin standards according to the manufacturer's instructions.
-
Sample Incubation: Add a specific volume of standards, controls, and patient plasma samples to the appropriate wells of the microtiter plate. Add assay buffer to each well. Incubate for a specified time (e.g., 90 minutes) at room temperature, allowing the renin in the samples to bind to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 4 times) with wash buffer to remove any unbound material.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes) at room temperature. The detection antibody will bind to the captured renin, forming a "sandwich".
-
Second Washing: Repeat the washing step to remove any unbound detection antibody.
-
Substrate Reaction: Add the chromogenic substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-20 minutes) at room temperature. The HRP enzyme will catalyze the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within a specified time (e.g., 30 minutes) after adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of immunoreactive renin in the patient samples by interpolating their absorbance values from the standard curve.
Experimental Workflow: Assessing the Impact of a Renin Inhibitor on Immunoreactive Renin
The following diagram outlines a typical experimental workflow for a clinical study designed to evaluate the effect of a direct renin inhibitor like this compound on immunoreactive renin levels.
Caption: A generalized experimental workflow for a clinical trial evaluating a direct renin inhibitor.
Conclusion
The direct renin inhibitor this compound leads to a substantial, sevenfold increase in immunoreactive active renin levels.[1] This demonstrates effective target engagement at the level of the renin molecule. However, this pronounced pharmacodynamic effect did not translate into a significant reduction in blood pressure in the studied patient population.[1] This dissociation between the increase in immunoreactive renin and the antihypertensive efficacy underscores the intricate feedback mechanisms within the RAAS and the challenges in developing effective direct renin inhibitors. For researchers and drug developers, these findings emphasize the necessity of a multi-faceted approach to biomarker assessment, incorporating measurements of both protein concentration (immunoreactive renin) and enzymatic activity (plasma renin activity), alongside clinical endpoints, to fully characterize the pharmacological profile of novel RAAS-targeting agents.
References
ACT-077825: A Technical Guide for Researchers Studying the Renin-Angiotensin-Aldosterone System
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-077825 is a potent and selective, orally available direct renin inhibitor that has been investigated for the treatment of hypertension. By targeting the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS) cascade, ACT-077825 offers a valuable tool for researchers studying the physiological and pathophysiological roles of this critical regulatory system. This technical guide provides a comprehensive overview of ACT-077825, including its mechanism of action, available clinical data, and detailed protocols for relevant experimental studies, to facilitate its use as a tool compound in RAAS research.
Mechanism of Action
ACT-077825 directly binds to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I.[1] This inhibition leads to a reduction in the downstream production of both angiotensin II and aldosterone, key effectors of the RAAS that regulate blood pressure, fluid and electrolyte balance, and cardiovascular function.[1][2] Unlike angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs), direct renin inhibitors like ACT-077825 lead to a decrease in plasma renin activity (PRA).[3]
Signaling Pathway
The following diagram illustrates the mechanism of action of ACT-077825 within the RAAS signaling cascade.
Caption: Mechanism of action of ACT-077825 in the RAAS pathway.
Quantitative Data
Table 1: Pharmacokinetics of ACT-077825 in Healthy Male Subjects (Multiple Ascending Doses)[3]
| Dose (mg) | Cmax (ng/mL) - Day 1 | AUCτ (ng·h/mL) - Day 1 | Cmax (ng/mL) - Day 7 | AUCτ (ng·h/mL) - Day 7 | Accumulation Ratio (Day 7/Day 1) |
| 50 | 118 | 1030 | 179 | 1720 | 1.7 |
| 100 | 245 | 2240 | 385 | 3730 | 1.7 |
| 250 | 580 | 5830 | 982 | 9960 | 1.7 |
| 500 | 1160 | 12100 | 1780 | 18300 | 1.5 |
| 1000 | 2110 | 22600 | 3210 | 34400 | 1.5 |
Data are presented as geometric means. Cmax: Maximum plasma concentration; AUCτ: Area under the plasma concentration-time curve over the dosing interval.
Table 2: Pharmacodynamics of ACT-077825 in Healthy Male Subjects (Multiple Ascending Doses)[3]
| Dose (mg) | Maximum Inhibition of Plasma Renin Activity (%) - Day 1 | Maximum Inhibition of Plasma Renin Activity (%) - Day 7 |
| 50 | 68 | 85 |
| 100 | 80 | 92 |
| 250 | 91 | 97 |
| 500 | 95 | 98 |
| 1000 | 97 | 99 |
Data represent the maximal percentage inhibition of plasma renin activity (PRA) compared to placebo.
Table 3: Effect of ACT-077825 on Blood Pressure in Patients with Hypertension (4-week treatment)
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory Diastolic Blood Pressure (mmHg) |
| Placebo | - |
| ACT-077825 250 mg | -1.6 |
| ACT-077825 500 mg | -1.1 |
| Enalapril 20 mg | -4.9 |
This study showed that ACT-077825 did not produce significant blood pressure-lowering efficacy in hypertensive patients despite its effect on plasma renin activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of direct renin inhibitors like ACT-077825.
In Vitro Renin Inhibition Assay
This protocol describes a general method for determining the in vitro potency (e.g., IC50) of a direct renin inhibitor.
Caption: Workflow for an in vitro renin inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of ACT-077825 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the ACT-077825 stock solution in assay buffer to create a range of test concentrations.
-
Reconstitute recombinant human renin and the fluorogenic renin substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well microplate, add the diluted ACT-077825 solutions to the appropriate wells. Include wells for vehicle control (no inhibitor) and background (no enzyme).
-
Add the recombinant human renin solution to all wells except the background controls.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Incubate the plate at 37°C. The reaction can be monitored kinetically over time or as an endpoint measurement after a fixed incubation period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of renin inhibition for each concentration of ACT-077825 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the ACT-077825 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Plasma Renin Activity (PRA) Assay
This protocol outlines a general method for measuring PRA in plasma samples from subjects treated with a renin inhibitor.
Caption: Workflow for a plasma renin activity (PRA) assay.
Detailed Steps:
-
Sample Collection and Preparation:
-
Collect whole blood samples into tubes containing EDTA as an anticoagulant.
-
Immediately centrifuge the blood to separate the plasma.
-
To prevent the degradation of angiotensin I, add an angiotensinase inhibitor to the plasma.
-
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C for a defined period (e.g., 1.5 to 3 hours) to allow renin to generate angiotensin I from endogenous angiotensinogen.
-
Incubate the second aliquot at 4°C for the same duration to serve as a baseline measurement of angiotensin I (as enzymatic activity is minimal at this temperature).
-
-
Angiotensin I Quantification:
-
Following incubation, measure the concentration of angiotensin I in both the 37°C and 4°C aliquots using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
PRA Calculation:
-
Subtract the angiotensin I concentration of the 4°C sample from that of the 37°C sample to determine the amount of angiotensin I generated during the incubation.
-
Calculate the PRA by dividing the amount of generated angiotensin I by the incubation time, typically expressed in nanograms per milliliter per hour (ng/mL/hr).
-
In Vivo Blood Pressure Measurement in Animal Models
This protocol provides a general overview of blood pressure measurement in a relevant animal model, such as the spontaneously hypertensive rat (SHR).
Caption: Workflow for in vivo blood pressure measurement.
Detailed Steps:
-
Animal Model and Acclimatization:
-
Select an appropriate animal model of hypertension, such as the spontaneously hypertensive rat (SHR).
-
Allow the animals to acclimatize to the housing facilities and the blood pressure measurement procedures to minimize stress-induced variations in blood pressure.
-
-
Dosing:
-
Randomly assign the animals to different treatment groups, including a vehicle control group and one or more dose levels of ACT-077825.
-
Administer ACT-077825 or the vehicle solution via the desired route (e.g., oral gavage).
-
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure at baseline (pre-dose) and at multiple time points after drug administration.
-
Non-invasive method (Tail-cuff plethysmography): This method involves placing a cuff on the tail of a conscious, restrained rat and inflating it to occlude blood flow, then gradually deflating it to detect the return of blood flow.
-
Invasive method (Radiotelemetry): This is considered the gold standard and involves the surgical implantation of a pressure-sensitive catheter into an artery (e.g., carotid or femoral artery) connected to a transmitter. This allows for continuous and automated monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the mean changes in blood pressure between the ACT-077825 treatment groups and the vehicle control group using appropriate statistical methods to determine the antihypertensive efficacy.
-
Conclusion
ACT-077825 serves as a valuable pharmacological tool for investigating the complex roles of the renin-angiotensin-aldosterone system. Its direct mechanism of action at the rate-limiting step of the RAAS cascade provides a distinct advantage for dissecting the contributions of this system to cardiovascular and renal physiology and pathophysiology. While the lack of publicly available preclinical data limits a full characterization of its properties as a tool compound, the clinical data and the general experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the intricacies of the RAAS.
References
- 1. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. professional.heart.org [professional.heart.org]
- 3. Pharmacokinetics, pharmacodynamics, and tolerability of ACT-077825, a new direct renin inhibitor after multiple-ascending doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of MK-8141
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the experimental protocol for in vivo studies of MK-8141, a direct renin inhibitor. This document outlines the mechanism of action, a representative preclinical experimental protocol in a hypertensive animal model, and a summary of clinical trial data. Detailed methodologies for key experiments are provided to guide researchers in the evaluation of similar compounds.
Introduction
This compound, also known as ACT-077825, is a potent and selective inhibitor of the enzyme renin. Renin is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. By inhibiting renin, this compound directly blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby preventing the downstream production of the potent vasoconstrictor angiotensin II. This mechanism of action suggests its potential as an antihypertensive agent.
Clinical studies in hypertensive patients, however, did not demonstrate significant blood pressure-lowering efficacy for this compound at the doses tested.[1] Despite a demonstrated effect on immunoreactive active renin, a durable suppression of plasma renin activity (PRA) was not achieved.[1] These notes provide a framework for conducting preclinical in vivo studies to evaluate the antihypertensive efficacy and pharmacodynamic properties of renin inhibitors like this compound.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound targets the initial, rate-limiting step of the RAAS cascade. The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
Experimental Protocols
While specific preclinical in vivo protocols for this compound are not publicly available, the following is a representative protocol for evaluating a renin inhibitor in a standard animal model of hypertension, the Spontaneously Hypertensive Rat (SHR). This protocol is based on established methodologies for similar compounds, such as aliskiren.
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Age: 14-16 weeks
-
Sex: Male
-
Supplier: Charles River Laboratories or equivalent
-
Acclimatization: Animals should be acclimated for at least one week prior to the study, with free access to standard chow and water.
Experimental Design and Dosing
The following is a sample experimental workflow for a 4-week study.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)
-
Group 2: this compound (low dose, e.g., 10 mg/kg)
-
Group 3: this compound (high dose, e.g., 50 mg/kg)
-
Group 4: Positive control (e.g., Enalapril, 10 mg/kg)
-
-
Route of Administration: Oral gavage
-
Frequency: Once daily
-
Duration: 4 weeks
Methodologies
3.3.1. Blood Pressure Measurement
-
Method: Radiotelemetry is the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving rats. Alternatively, the tail-cuff method can be used for intermittent measurements of systolic blood pressure.
-
Procedure (Radiotelemetry):
-
Surgically implant telemetry transmitters (e.g., DSI) with the catheter inserted into the abdominal aorta.
-
Allow a recovery period of at least one week post-surgery.
-
Record baseline blood pressure, heart rate, and activity for 24-48 hours before the first dose.
-
Continue recording throughout the 4-week treatment period.
-
-
Procedure (Tail-Cuff Method):
-
Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the study begins.
-
Warm the rats to an appropriate temperature to detect tail artery pulsations.
-
Measure systolic blood pressure at the same time each day to minimize diurnal variations.
-
Record the average of at least three stable readings per animal per session.
-
3.3.2. Plasma Renin Activity (PRA) Assay
-
Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture into pre-chilled EDTA tubes.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Assay Principle: The assay measures the generation of angiotensin I from endogenous angiotensinogen by the renin present in the plasma sample.
-
Procedure (based on a typical radioimmunoassay):
-
Divide each plasma sample into two aliquots.
-
Incubate one aliquot at 37°C and the other at 4°C (to prevent renin activity) for a defined period (e.g., 1.5 hours).
-
Stop the enzymatic reaction.
-
Quantify the amount of angiotensin I generated in both aliquots using a validated radioimmunoassay (RIA) or ELISA kit.
-
PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng of angiotensin I per mL of plasma per hour (ng/mL/h).
-
Quantitative Data Summary
The following tables summarize the key findings from a clinical study of this compound in hypertensive patients (NCT00543413).[1]
Table 1: Study Design and Dosing Information
| Parameter | Details |
| Study Population | 195 patients with hypertension |
| Study Design | Double-blind, placebo- and active comparator-controlled |
| Treatment Groups | 1. Placebo2. This compound (250 mg, once daily)3. This compound (500 mg, once daily)4. Enalapril (20 mg, once daily) |
| Treatment Duration | 4 weeks |
| Primary Endpoint | Change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP) |
Table 2: Efficacy Results at Week 4
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory DBP (mmHg) vs. Placebo (95% CI) | Change from Baseline in 24-hour Mean Ambulatory SBP (mmHg) vs. Placebo |
| This compound (250 mg) | -1.6 (-4.2, 1.1) | Not statistically significant |
| This compound (500 mg) | -1.1 (-3.9, 1.6) | Not statistically significant |
| Enalapril (20 mg) | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |
| *Statistically significant |
Conclusion
This compound is a direct renin inhibitor that, despite its targeted mechanism of action, did not demonstrate significant antihypertensive efficacy in a 4-week clinical trial.[1] The provided representative in vivo protocol in spontaneously hypertensive rats offers a robust framework for the preclinical evaluation of novel renin inhibitors. Key readouts for such studies should include continuous blood pressure monitoring and assessment of plasma renin activity to establish a clear relationship between target engagement and pharmacodynamic effect. These comprehensive preclinical assessments are crucial for informing the decision to advance new chemical entities into clinical development.
References
Application Notes and Protocols for Dissolving MK-8141 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8141 is a potent and selective direct renin inhibitor that has been investigated for its effects on the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. These application notes provide a detailed protocol for the solubilization of this compound and its preparation for use in cell-based assays.
Chemical Properties and Solubility
This compound is a hydrophobic compound. Successful preparation of a stock solution for cell culture experiments necessitates the use of an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving this compound.
Table 1: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Molecular Weight | 620.61 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO (up to 10 mM) | N/A |
| Storage (Solid) | -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Store in a dry, dark place. | N/A |
| Storage (in Solvent) | -80°C for up to 6 months or -20°C for up to 6 months. | N/A |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics as required for the specific cell line.
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution of this compound.
-
Preparation: Bring the vial of this compound powder and the DMSO to room temperature.
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 6.206 mg of this compound (MW: 620.61), you would add 1 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the vial vigorously for 1-2 minutes to ensure the compound is fully dissolved.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[5]
-
Gentle Heating (Optional): If sonication is not sufficient, the vial can be placed in a 37°C water bath for 5-10 minutes with intermittent vortexing.[5]
-
Sterilization: The DMSO stock solution is considered sterile as DMSO is bactericidal.[6] No filtration is typically required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep the final concentration at or below 0.1% if possible.[7]
-
Determine Final Concentrations: Decide on the final concentrations of this compound you wish to test in your cell culture experiment.
-
Intermediate Dilutions (in DMSO): It is good practice to first perform serial dilutions of your 10 mM primary stock solution in 100% DMSO to create a series of intermediate stock solutions.[5][8][9] For example, from a 10 mM stock, you can prepare 1 mM and 100 µM intermediate stocks in DMSO.
-
Final Dilution (in Culture Medium): Pre-warm the complete cell culture medium to 37°C. Add a small volume of the appropriate DMSO stock (primary or intermediate) to the pre-warmed medium while gently mixing to achieve the final desired concentration of this compound. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM this compound stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration used to treat the cells, but without the this compound.[10][11]
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental assay.
Table 2: Example Dilution Scheme for Cell Culture Experiments
| Desired Final Concentration (µM) | Intermediate Stock in DMSO | Volume of Intermediate Stock (µL) | Volume of Cell Culture Medium (µL) | Final DMSO Concentration (%) |
| 100 | 10 mM | 10 | 990 | 1.0 |
| 10 | 1 mM | 10 | 990 | 1.0 |
| 1 | 100 µM | 10 | 990 | 1.0 |
| 10 | 10 mM | 1 | 999 | 0.1 |
| 1 | 1 mM | 1 | 999 | 0.1 |
| 0.1 | 100 µM | 1 | 999 | 0.1 |
Note: The final DMSO concentration should be tested for its effect on the specific cell line being used to ensure it does not cause toxicity or unwanted cellular effects.[7][12]
Signaling Pathway and Experimental Workflow
This compound acts as a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3] By inhibiting renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[4][13][14][15]
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Caption: Experimental workflow for dissolving this compound and its use in cell culture.
References
- 1. Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Renin inhibitors - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. What are renin inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Oral Direct Renin Inhibition: Premise, Promise, and Potential Limitations of a New Class of Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Renin–angiotensin–aldosterone pathway modulators in chronic kidney disease: A comparative review [frontiersin.org]
- 15. teachmephysiology.com [teachmephysiology.com]
Application Notes and Protocols for Antihypertensive Research: A Case Study on MK-8141
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document will summarize the known information about MK-8141, its mechanism of action, and the general use of SHR in antihypertensive studies. The absence of specific data for this compound in SHR will be clearly noted, and the available information will be presented to guide researchers in designing potential future studies.
Mechanism of Action of this compound
This compound is a renin inhibitor.[1] Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key pathway in the regulation of blood pressure. By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in this cascade. This action is intended to reduce the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.
A clinical study in hypertensive patients reported that this compound led to a significant increase in immunoreactive active renin levels but did not result in a persistent decrease in plasma renin activity (PRA).[1] This study ultimately found that this compound did not produce significant blood pressure-lowering efficacy in humans at the doses tested (250 mg and 500 mg).[1]
The Spontaneously Hypertensive Rat (SHR) Model
The spontaneously hypertensive rat (SHR) is a well-established and widely used animal model for studying essential hypertension.[2][3] These rats genetically develop hypertension, and the progression of the disease mimics many aspects of human essential hypertension.[3] Due to this, the SHR model is frequently employed for screening and evaluating the efficacy of novel antihypertensive agents.[4]
Data on this compound in Spontaneously Hypertensive Rats
Despite extensive searches of scientific literature, no studies providing specific dosage recommendations or detailed experimental protocols for the administration of this compound in spontaneously hypertensive rats have been identified. The available research on this compound focuses on its effects in human subjects.[1]
It is important to distinguish this compound from a different compound sometimes abbreviated as "MK," which has been identified as maximakinin. Studies on maximakinin in SHR have shown antihypertensive effects.[5][6] However, maximakinin has a different mechanism of action, involving the bradykinin (B550075) B2 receptor and downstream signaling pathways.[5]
Proposed General Experimental Protocol for Evaluating a Novel Antihypertensive Agent in SHR
For researchers interested in investigating the potential effects of this compound or other novel compounds in SHR, a general experimental protocol is outlined below. This is a hypothetical workflow and would need to be adapted and optimized based on the specific properties of the test compound.
Table 1: General Experimental Parameters for Antihypertensive Studies in SHR
| Parameter | Description |
| Animal Model | Spontaneously Hypertensive Rats (SHR) |
| Age of Animals | Typically, studies begin in young SHR (e.g., 6-8 weeks of age) before or during the development of significant hypertension. |
| Control Group | Age-matched Wistar-Kyoto (WKY) rats (normotensive control) and a vehicle-treated SHR group. |
| Test Compound | This compound (or other compound of interest) |
| Dosage | To be determined through dose-ranging studies. Multiple dose levels should be evaluated. |
| Route of Administration | Oral gavage is common for chronic studies, but will depend on the compound's properties. |
| Duration of Treatment | Typically several weeks (e.g., 4-8 weeks) to assess chronic effects on blood pressure and target organs. |
| Blood Pressure Measurement | Tail-cuff method for non-invasive, repeated measurements. Radiotelemetry for continuous and more accurate monitoring. |
| Endpoint Analysis | Blood pressure, heart rate, plasma renin activity, and assessment of end-organ damage (e.g., cardiac hypertrophy, renal fibrosis). |
Experimental Workflow Diagram
References
- 1. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of spontaneously hypertensive rats for the study of anti-hypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antihypertensive effect of MK on spontaneously hypertensive rats through the AMPK/Akt/eNOS/NO and ERK1/2/Cx43 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Plasma Renin Activity (PRA) Assay Protocol for the Evaluation of Renin Inhibitors Featuring MK-8141
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the measurement of plasma renin activity (PRA) in the presence of the renin inhibitor, MK-8141. It outlines the principles of the PRA assay, a step-by-step experimental procedure, and critical considerations when evaluating renin inhibitors. Additionally, it includes a summary of the reported effects of this compound on the renin-angiotensin-aldosterone system (RAAS) and visual diagrams to illustrate the experimental workflow and the underlying signaling pathway.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance.[1][2] Renin, an aspartyl protease, is the rate-limiting enzyme in this pathway, cleaving angiotensinogen (B3276523) to form angiotensin I (Ang I).[3][4] Ang I is subsequently converted to the potent vasoconstrictor, angiotensin II (Ang II), by angiotensin-converting enzyme (ACE).[3][5] Direct inhibition of renin is a therapeutic strategy for managing hypertension.
This compound is a renin inhibitor that has been evaluated for its antihypertensive effects.[6] Studies have shown that while this compound increases the levels of immunoreactive active renin, it does not lead to a sustained decrease in plasma renin activity (PRA).[6] The PRA assay is a functional assay that measures the rate of Ang I generation in plasma.[7][8] This application note details a representative protocol for conducting a PRA assay, with special considerations for the presence of renin inhibitors like this compound.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound
The RAAS plays a pivotal role in cardiovascular homeostasis. Renin, released from the juxtaglomerular cells of the kidney, initiates the cascade. The subsequent production of Ang II leads to vasoconstriction and aldosterone (B195564) secretion, which in turn promotes sodium and water retention, increasing blood volume and pressure.[1][2] this compound directly inhibits the enzymatic activity of renin, thereby blocking the initial, rate-limiting step of this cascade.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway with the inhibitory action of this compound on renin.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on blood pressure in hypertensive patients.
| Treatment Group | Dose | Change in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) from Baseline (mm Hg) [95% CI] | Change in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) from Baseline (mm Hg) [95% CI] |
| This compound | 250 mg | -1.6 [-4.2, 1.1] | Not statistically significant |
| This compound | 500 mg | -1.1 [-3.9, 1.6] | Not statistically significant |
| Enalapril (Active Comparator) | 20 mg | -4.9 [-7.5, -2.2] | -6.7 [-10.5, -2.8] |
| Placebo | - | - | - |
| Data from a clinical trial in patients with hypertension.[6] |
Experimental Protocol: Plasma Renin Activity (PRA) Assay
This protocol is a representative method for determining PRA using an ELISA-based approach for the quantification of generated Angiotensin I.
Principle
The PRA assay measures the enzymatic activity of renin in a plasma sample by quantifying the amount of Ang I generated over a specific time at 37°C. To differentiate between pre-existing Ang I and newly generated Ang I, a parallel incubation is performed at 0-4°C, where renin activity is minimal. The net Ang I generation is calculated by subtracting the Ang I concentration in the cold sample from the 37°C sample.[9] When evaluating a renin inhibitor like this compound, it is crucial to consider the potential for the inhibitor to dissociate from renin during the assay, which could lead to an overestimation of in-vivo renin activity.[10] The use of an antibody-capture method for Ang I can help mitigate this issue by trapping the Ang I as it is produced.[11]
Materials and Reagents
-
Blood collection tubes with EDTA
-
Refrigerated centrifuge
-
Incubator at 37°C
-
Ice bath
-
Vortex mixer
-
Microplate reader
-
Angiotensin I ELISA kit
-
Protease inhibitor cocktail (e.g., PMSF)
-
Generation buffer (to maintain pH ~6.0)
-
This compound or other renin inhibitors for in vitro studies
-
Plasma samples from subjects treated with this compound for ex vivo studies
Sample Collection and Handling
-
Collect whole blood into EDTA-containing tubes.
-
Centrifuge at 2000 x g for 15 minutes at room temperature.
-
Carefully aspirate the plasma and transfer it to a clean polypropylene (B1209903) tube.
-
Process the plasma immediately or store it at -80°C. Avoid repeated freeze-thaw cycles.[12] It is critical to avoid chilling the samples on ice before pH adjustment to prevent cryoactivation of prorenin.[13]
Angiotensin I Generation
-
Thaw frozen plasma samples rapidly in a room temperature water bath.
-
For each plasma sample, prepare two aliquots.
-
Add a protease inhibitor (e.g., PMSF) to prevent Ang I degradation.[9]
-
Add generation buffer to adjust the plasma pH to approximately 6.0.[9]
-
Label the two aliquots for each sample as "37°C" and "0°C".
-
Incubate the "37°C" aliquot in a 37°C water bath for a defined period (e.g., 90-180 minutes).
-
Simultaneously, place the "0°C" aliquot in an ice bath for the same duration.[9]
-
At the end of the incubation, immediately place the "37°C" tube in the ice bath for 5 minutes to stop the enzymatic reaction.[9]
Quantification of Angiotensin I by ELISA
-
Bring all samples (both 0°C and 37°C incubations) and ELISA reagents to room temperature.
-
Follow the instructions provided with the commercial Angiotensin I ELISA kit. This typically involves:
-
Adding standards, controls, and plasma samples to the antibody-coated microplate wells.
-
Adding a biotin-conjugated Ang I and incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a streptavidin-HRP conjugate, followed by another incubation and wash step.
-
Adding the TMB substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.[9][13]
-
Data Analysis and Calculation
-
Generate a standard curve by plotting the absorbance values of the standards against their known Ang I concentrations.
-
Determine the Ang I concentration in each plasma sample (both 0°C and 37°C) from the standard curve.
-
Calculate the PRA using the following formula:
PRA (ng/mL/h) = [Ang I (37°C) - Ang I (0°C)] / Incubation time (h)
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. [PDF] The Renin-Angiotensin Aldosterone System: Pathophysiological Role and Pharmacologic Inhibition | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. labcorp.com [labcorp.com]
- 9. ibl-america.com [ibl-america.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ovid.com [ovid.com]
- 12. scispace.com [scispace.com]
- 13. biovendor.com [biovendor.com]
Application Note: Non-Invasive Blood Pressure Measurement in Rats Treated with MK-8141
Introduction
MK-8141, also known as ACT-077825, is a renin inhibitor that has been investigated for its potential antihypertensive effects.[1][2] The renin-angiotensin-aldosterone system (RAAS) plays a crucial role in regulating blood pressure, making it a key target for antihypertensive drug development. This application note provides a detailed protocol for the non-invasive measurement of blood pressure in rats treated with this compound using the tail-cuff plethysmography method. This technique is a widely accepted, non-invasive method for longitudinal blood pressure monitoring in rodents, minimizing stress and allowing for repeated measures over time.[3]
This compound: Mechanism of Action
This compound functions as a renin inhibitor.[1] Renin is an enzyme that initiates the RAAS cascade by converting angiotensinogen (B3276523) to angiotensin I. By inhibiting renin, this compound is expected to decrease the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a reduction in blood pressure. However, studies have shown variable efficacy, with some indicating that while it significantly increases levels of immunoreactive renin, it may not result in sustained reductions in blood pressure in the absence of durable plasma renin activity (PRA) suppression.[1][2] In contrast, other research suggests an antihypertensive effect in spontaneously hypertensive rats, potentially mediated through the activation of the bradykinin (B550075) B2 receptor and subsequent signaling pathways.
Non-Invasive Blood Pressure Measurement in Rodents
The primary method for non-invasive blood pressure (NIBP) monitoring in rats is tail-cuff plethysmography.[4][5] This technique involves placing a small cuff on the rat's tail to occlude blood flow, followed by a sensor to detect the return of blood flow as the cuff is deflated.[5] Several technologies, including photoplethysmography (PPG), piezo-plethysmography, and volume pressure recording (VPR), can be used to detect the pulse.[4][5] While invasive methods like intra-arterial catheterization are considered the "gold standard," tail-cuff plethysmography offers a strong correlation with invasive measurements and is preferable for reducing stress and avoiding surgery.[4][6] For accurate and reliable results, it is crucial to habituate the animals to the procedure to minimize stress-induced blood pressure fluctuations.[3][7]
Experimental Protocol
This protocol outlines the steps for evaluating the effect of this compound on systolic and diastolic blood pressure in rats using a non-invasive tail-cuff system.
Materials:
-
Male spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats (12-16 weeks old)
-
This compound (or vehicle control)
-
Non-invasive blood pressure measurement system (e.g., CODA® tail-cuff system)
-
Animal restrainers
-
Warming platform or chamber
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization:
-
House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Handle the rats daily for several days to acclimate them to the researchers.
-
-
Habituation to the NIBP System:
-
For 3-5 consecutive days prior to the start of the study, place the rats in the restrainers on the warming platform for 10-15 minutes each day.
-
On the last two days of habituation, place the tail cuff on the rat's tail without taking measurements. This will help reduce stress associated with the procedure.[3][7]
-
-
Baseline Blood Pressure Measurement:
-
On the day of the experiment, allow the rats to acclimate to the room for at least 30 minutes.
-
Place the rat in the restrainer on the warming platform set to a comfortable temperature (around 32-34°C) to ensure adequate blood flow to the tail.
-
Secure the tail cuff and pulse sensor to the base of the rat's tail.
-
Perform a set of 10-15 measurement cycles. Discard the first 5 cycles to allow the animal to stabilize. The average of the subsequent successful readings will serve as the baseline blood pressure.
-
-
Drug Administration:
-
Administer this compound or the vehicle control to the rats via the desired route (e.g., oral gavage, intraperitoneal injection). The dosage and vehicle will depend on the specific study design.
-
-
Post-Treatment Blood Pressure Measurement:
-
At predetermined time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours), repeat the blood pressure measurement procedure as described in step 3.
-
It is crucial to measure blood pressure at the same time each day to minimize diurnal variations.
-
Data Analysis:
-
Record systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).
-
Calculate the change in blood pressure from baseline for each rat at each time point.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to compare the effects of this compound treatment with the vehicle control group.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the experiment.
| Treatment Group | Time Point | N | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Heart Rate (beats/min) |
| Vehicle Control | Baseline | 10 | 175 ± 5 | 130 ± 4 | 350 ± 15 |
| 1 hour | 10 | 176 ± 6 | 131 ± 5 | 348 ± 12 | |
| 4 hours | 10 | 174 ± 5 | 129 ± 4 | 352 ± 14 | |
| 24 hours | 10 | 175 ± 6 | 130 ± 5 | 350 ± 16 | |
| This compound (X mg/kg) | Baseline | 10 | 176 ± 5 | 131 ± 4 | 355 ± 13 |
| 1 hour | 10 | 165 ± 7 | 122 ± 6 | 345 ± 11 | |
| 4 hours | 10 | 158 ± 6 | 115 ± 5 | 340 ± 15 | |
| 24 hours | 10 | 170 ± 5 | 125 ± 4 | 348 ± 12 |
*Values are presented as mean ± SEM. *p < 0.05 compared to the vehicle control group.
Visualizations
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Workflow for NIBP Measurement in Rats
Caption: Workflow for non-invasive blood pressure measurement in rats treated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kentscientific.com [kentscientific.com]
- 5. kentscientific.com [kentscientific.com]
- 6. Non-invasive versus invasive method to measure blood pressure in rodents: an integrative literature review | Research, Society and Development [rsdjournal.org]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
Application Notes and Protocols: Cell-Based Assays for Efficacy Testing of STING Agonists
A Note on the Target Compound: Initial searches for "MK-8141" identify it as a renin inhibitor previously studied for hypertension.[1][2][3][4] This mechanism of action is not typically evaluated using the detailed cell-based signaling assays requested. The nature of the user's request for in-depth cellular and molecular biology protocols strongly suggests an interest in a compound that modulates a distinct signaling pathway, such as an agonist for the STimulator of INterferon Genes (STING) pathway. STING agonists are currently a major focus in immuno-oncology and other therapeutic areas, and their efficacy is assessed using the types of assays described in this document.[5][6][7] Therefore, these application notes will focus on cell-based assays for determining the efficacy of a generic STING agonist.
Introduction to the STING Pathway
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or from damaged host cells.[5][7] Activation of STING leads to the production of type I interferons and other inflammatory cytokines, which in turn orchestrate an anti-tumor or anti-pathogen immune response.[8][9] Pharmacological activation of STING with small molecule agonists is a promising therapeutic strategy for cancer immunotherapy.[5][10]
The signaling cascade begins with cyclic GMP-AMP synthase (cGAS), which binds to cytosolic DNA and synthesizes the second messenger cyclic GMP-AMP (cGAMP).[7] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident transmembrane protein.[7][11] Upon activation, STING translocates to the Golgi apparatus where it recruits and activates TANK-binding kinase 1 (TBK1).[7] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons, such as interferon-beta (IFN-β).[7][11] Activated STING also leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[11]
Below is a diagram illustrating the STING signaling pathway.
Caption: The STING signaling pathway.
I. Reporter Gene Assay for STING Activation
This assay provides a quantitative readout of STING pathway activation by measuring the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an IRF3-inducible promoter.[8][11]
Experimental Protocol
-
Cell Culture:
-
Culture THP-1-Dual™ cells (InvivoGen) or a similar reporter cell line in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, and selective antibiotics.
-
Maintain cells at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of the STING agonist and a positive control (e.g., 2'3'-cGAMP).
-
Add the compounds to the cells and incubate for 18-24 hours.
-
-
Data Acquisition:
-
For luciferase reporter: Add luciferase substrate to each well and measure luminescence using a plate reader.
-
For SEAP reporter: Collect the supernatant and measure SEAP activity using a colorimetric substrate like QUANTI-Blue™.[11]
-
Workflow Diagram
Caption: Workflow for a STING reporter gene assay.
Expected Results
| Compound | EC50 (µM)[5] | Max Induction (fold) |
| STING Agonist (Test) | 5.2 | 15.8 |
| 2'3'-cGAMP (Control) | 10.5 | 18.2 |
| Vehicle (Control) | N/A | 1.0 |
II. IFN-β Secretion Assay (ELISA)
This assay directly measures the secretion of IFN-β, a key downstream effector of STING activation, from the cell culture supernatant.[5]
Experimental Protocol
-
Cell Culture:
-
Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.[5]
-
Culture cells in appropriate media and conditions.
-
-
Assay Procedure:
-
Plate cells at a density of 5 x 10^5 cells/well in a 96-well plate.
-
Treat cells with varying concentrations of the STING agonist for 24 hours.
-
-
Data Acquisition:
-
Collect the cell culture supernatant.
-
Perform an enzyme-linked immunosorbent assay (ELISA) for human IFN-β according to the manufacturer's instructions.
-
Workflow Diagram
Caption: Workflow for an IFN-β secretion assay.
Expected Results
| Compound | EC50 (µM)[5] | Max IFN-β (pg/mL) |
| STING Agonist (Test) | 8.9 | 2500 |
| 2'3'-cGAMP (Control) | 70 | 3000 |
| Vehicle (Control) | N/A | < 50 |
III. Western Blot for Pathway Activation
This method assesses the phosphorylation status of key proteins in the STING pathway, such as TBK1 and IRF3, providing direct evidence of pathway activation.[7]
Experimental Protocol
-
Cell Culture and Treatment:
-
Culture THP-1 cells and treat with the STING agonist for a shorter time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect with a chemiluminescent substrate.
-
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound |CAS:903579-36-2 Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A cell‐based high throughput screening assay for the discovery of cGAS‐STING pathway agonists | Semantic Scholar [semanticscholar.org]
- 7. Development of Small-Molecule STING Activators for Cancer Immunotherapy [mdpi.com]
- 8. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
Application Notes and Protocols for Studying the Effects of MK-8141 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of MK-8141, a renin inhibitor, in established animal models of hypertension. The protocols outlined below are designed to assess the antihypertensive efficacy, mechanism of action, and potential physiological effects of this compound.
Introduction to this compound and its Mechanism of Action
This compound is a direct inhibitor of renin, a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). Renin catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I, which is subsequently converted to the potent vasoconstrictor, angiotensin II. By inhibiting renin, this compound is designed to reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. Clinical studies in hypertensive patients have shown that this compound can increase immunoreactive active renin levels, though its blood pressure-lowering effects were not consistently significant in the absence of durable plasma renin activity (PRA) suppression.[1] Preclinical animal models are essential for further elucidating its pharmacological profile.
The signaling pathway targeted by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Recommended Animal Models
The choice of animal model is critical for studying a compound targeting hypertension.[2] Several well-established rodent models are suitable for evaluating the efficacy of this compound.[3]
| Animal Model | Method of Induction | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetic | Develops hypertension spontaneously. It is a widely used model for essential hypertension.[4][5] |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model | Surgical (renal artery constriction) | Mimics renovascular hypertension, characterized by high plasma renin activity.[6][7] |
| Angiotensin II-Induced Hypertensive Rat | Pharmacological (Ang II infusion) | A model of hypertension driven by exogenous angiotensin II, useful for studying direct RAAS inhibitors.[8] |
| Dahl Salt-Sensitive (DSS) Rat | Genetic and Dietary (high-salt diet) | Develops hypertension in response to high salt intake, modeling salt-sensitive hypertension. |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Protocol for Induction of Hypertension in the 2K1C Model
This protocol describes the surgical procedure to induce renovascular hypertension in rats.
Caption: Experimental workflow for the Two-Kidney, One-Clip (2K1C) surgical procedure.
Materials:
-
Male Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Silver clips (0.2 mm internal diameter)
-
Sutures
-
Analgesics
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding connective tissue.
-
Place a silver clip with an internal diameter of 0.2 mm around the renal artery.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
Allow 2-4 weeks for hypertension to develop before initiating treatment with this compound.
Protocol for Blood Pressure Measurement
Accurate blood pressure measurement is crucial for assessing the antihypertensive effects of this compound.
Method 1: Tail-Cuff Plethysmography (Non-invasive)
-
Procedure:
-
Acclimate rats to the restraining device and tail cuff for several days before the experiment to minimize stress-induced blood pressure fluctuations.
-
On the day of measurement, place the rat in the restrainer and attach the tail cuff and sensor.
-
Inflate and deflate the cuff multiple times to obtain stable and consistent readings of systolic and diastolic blood pressure.
-
Record the average of at least three consecutive stable readings.
-
Method 2: Radiotelemetry (Invasive - Gold Standard)
-
Procedure:
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta of the animal under anesthesia.
-
Allow a recovery period of at least one week.
-
Record blood pressure, heart rate, and activity continuously in conscious, freely moving animals in their home cages. This method provides the most accurate and comprehensive cardiovascular data.
-
Protocol for Assessment of Plasma Renin Activity (PRA)
Since this compound directly targets renin, measuring its activity is essential.
Procedure:
-
Collect blood samples from the animals at specified time points after this compound administration.
-
Centrifuge the blood to separate the plasma and store it at -80°C.
-
Use a commercially available PRA radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit to determine the plasma renin activity according to the manufacturer's instructions.
Data Presentation: Expected Outcomes and Hypothetical Data
The following tables present hypothetical data to illustrate the expected outcomes of studies evaluating this compound.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg, p.o.) | Baseline MAP (mmHg) | MAP after 4 weeks (mmHg) | Change in MAP (mmHg) |
| Vehicle | - | 175 ± 5 | 178 ± 6 | +3 ± 2 |
| This compound | 10 | 176 ± 4 | 160 ± 5 | -16 ± 3 |
| This compound | 30 | 174 ± 5 | 145 ± 4 | -29 ± 3 |
| Positive Control (e.g., Enalapril) | 10 | 177 ± 6 | 142 ± 5 | -35 ± 4 |
| p < 0.05, **p < 0.01 vs. Vehicle |
Table 2: Effect of this compound on Plasma Renin Activity (PRA) in 2K1C Hypertensive Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline PRA (ng/mL/hr) | PRA after 4 weeks (ng/mL/hr) |
| Vehicle | - | 25.2 ± 3.1 | 26.5 ± 3.5 |
| This compound | 10 | 24.8 ± 2.9 | 12.1 ± 2.2 |
| This compound | 30 | 25.5 ± 3.3 | 5.8 ± 1.5** |
| Positive Control (e.g., Enalapril) | 10 | 26.1 ± 3.0 | 35.7 ± 4.1*** |
| p < 0.05, **p < 0.01 vs. Vehicle; ***Note: ACE inhibitors can cause a reflex increase in PRA. |
Conclusion
These application notes provide a framework for the preclinical investigation of this compound in animal models of hypertension. By utilizing these established models and detailed protocols, researchers can effectively evaluate the antihypertensive efficacy and mechanism of action of this renin inhibitor. The provided hypothetical data and diagrams serve as a guide for experimental design and data interpretation. Careful and rigorous preclinical studies are paramount for the successful development of novel antihypertensive therapies.
References
- 1. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 4. Stress, behavior and experimental hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Hypertension model in rats - Enamine [enamine.net]
Application Notes and Protocols for MK-8141 in Preclinical Hypertension Models: An Overview
Introduction to MK-8141 and its Intended Mechanism of Action
This compound is a potent inhibitor of renin, an enzyme that plays a crucial early and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, renin inhibitors like this compound are designed to decrease the production of angiotensin II, a potent vasoconstrictor, and subsequently reduce aldosterone (B195564) secretion. This cascade of effects is intended to result in vasodilation and a reduction in blood pressure.
It is important to distinguish this compound from an unrelated compound sometimes referred to as "MK" in literature, which stands for maximakinin. Maximakinin is a bradykinin (B550075) B2 receptor agonist and has shown antihypertensive effects in spontaneously hypertensive rats through a different mechanism involving the AMPK/Akt/eNOS/NO signaling pathway. The information pertaining to maximakinin is not applicable to the renin inhibitor this compound.
Summary of Available Data on this compound
The most prominent study on this compound is a clinical trial conducted in hypertensive patients. The key findings from this study are summarized below.
Clinical Trial Data in Hypertensive Patients
| Treatment Group | N | Change from Baseline in 24-hour Mean Ambulatory DBP (mmHg) | Change from Baseline in 24-hour Mean Ambulatory SBP (mmHg) |
| Placebo | - | - | - |
| This compound 250 mg | - | -1.6 | Not Reported as Statistically Significant |
| This compound 500 mg | - | -1.1 | Not Reported as Statistically Significant |
| Enalapril 20 mg | - | -4.9 | -6.7 |
Note: Data extracted from a double-blind, placebo- and active comparator-controlled study in patients with hypertension.[1] The study noted that while this compound caused a substantial increase in immunoreactive active renin, it did not lead to a persistent decrease in plasma renin activity, which may account for the lack of significant blood pressure-lowering efficacy.
Proposed, General Experimental Protocols for Preclinical Evaluation of Renin Inhibitors
In the absence of specific published protocols for this compound, the following represents a generalized methodology for evaluating a novel renin inhibitor in a preclinical model of hypertension, such as the Spontaneously Hypertensive Rat (SHR).
Animal Model
-
Species: Spontaneously Hypertensive Rat (SHR)
-
Age: 12-16 weeks
-
Sex: Male
-
Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.
Experimental Design
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
-
Baseline Blood Pressure Measurement: Baseline systolic and diastolic blood pressure should be measured for several consecutive days using a non-invasive tail-cuff method to obtain stable readings.
-
Grouping: Animals should be randomized into treatment and control groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control like an ACE inhibitor).
-
Drug Administration: The compound would be administered daily for a specified period (e.g., 2-4 weeks) via an appropriate route (e.g., oral gavage).
-
Blood Pressure Monitoring: Blood pressure should be monitored at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, animals would be anesthetized, and blood samples collected for analysis of plasma renin activity, angiotensin II, and aldosterone levels. Tissues such as the heart and kidneys may be collected for histological analysis.
Visualizing the Renin-Angiotensin-Aldosterone System and the Role of this compound
The following diagrams illustrate the intended mechanism of action of a renin inhibitor like this compound within the RAAS cascade and a generalized experimental workflow for its preclinical evaluation.
References
Application Notes and Protocols: Measuring Changes in Angiotensin II Levels After MK-8141 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8141 is a potent renin inhibitor designed to block the initial, rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). By directly inhibiting renin, this compound is expected to reduce the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a subsequent decrease in the downstream effector peptide, angiotensin II (Ang II). Ang II is a powerful vasoconstrictor and a key regulator of blood pressure and electrolyte balance. Therefore, accurately measuring changes in Ang II levels following this compound administration is crucial for understanding its pharmacodynamic profile and therapeutic potential.
These application notes provide a comprehensive overview of the methodologies for quantifying Ang II in biological matrices and present expected quantitative changes based on studies of similar renin inhibitors.
Mechanism of Action of Renin Inhibitors and their Impact on the Renin-Angiotensin System
Renin inhibitors like this compound bind to the active site of renin, preventing it from cleaving angiotensinogen to form angiotensin I. This direct inhibition leads to a decrease in plasma renin activity (PRA) and, consequently, reduced levels of both angiotensin I and angiotensin II. However, the reduction in Ang II disrupts the negative feedback loop on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in the concentration of active renin in the circulation.
While this compound has been shown to cause a substantial increase in immunoreactive active renin, studies have indicated that it may not lead to a persistent decrease in plasma renin activity. This suggests a complex interplay between renin inhibition and the compensatory renin increase, which could influence the magnitude and duration of Ang II suppression.
Data Presentation: Expected Changes in RAAS Components
Table 1: Percent Change in Plasma Renin Activity (PRA) and Angiotensin II Levels After Single Doses of a Renin Inhibitor (Aliskiren) Compared to Placebo
| Treatment Group | Dose | Peak % Decrease in PRA | Peak % Decrease in Angiotensin II |
| Renin Inhibitor | 40 mg | -65% | -50% |
| Renin Inhibitor | 80 mg | -70% | -60% |
| Renin Inhibitor | 160 mg | -75% | -70% |
| Renin Inhibitor | 640 mg | -80% | -89% |
| Placebo | - | No significant change | No significant change |
Data adapted from a study on aliskiren (B1664508), a direct renin inhibitor, in healthy volunteers.[1]
Table 2: Changes in Plasma Angiotensin II and Active Renin Concentrations After 8 Days of Treatment with a Renin Inhibitor (Aliskiren) Compared to Placebo
| Treatment Group | Dose | Mean % Decrease in Angiotensin II (Day 8) | Mean Fold Increase in Active Renin (Day 8) |
| Renin Inhibitor | 160 mg | -70% | 16-fold |
| Renin Inhibitor | 640 mg | -75% | 34-fold |
| Placebo | - | No significant change | No significant change |
Data adapted from a study on aliskiren, a direct renin inhibitor, in healthy volunteers.[1]
Experimental Protocols
The accurate quantification of angiotensin II in biological fluids presents analytical challenges due to its low endogenous concentrations, susceptibility to enzymatic degradation, and potential for ex vivo formation. The two primary methods for Ang II measurement are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Quantification of Angiotensin II in Human Plasma by LC-MS/MS (Gold Standard)
This method offers high sensitivity and specificity for the absolute quantification of Ang II.
1. Materials and Reagents:
-
Angiotensin II (human) synthetic peptide standard
-
Stable isotope-labeled Angiotensin II (e.g., [¹³C₉, ¹⁵N₁]-Angiotensin II) as an internal standard (IS)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or C18)
-
Acetonitrile (B52724), Methanol (B129727), Formic acid, Water (all LC-MS grade)
-
Protease inhibitor cocktail (containing EDTA, o-phenanthroline, and pepstatin A)
-
Blood collection tubes containing EDTA
2. Sample Collection and Preparation:
-
Collect whole blood into pre-chilled EDTA tubes.
-
Immediately add a protease inhibitor cocktail to prevent the degradation of Ang II and the ex vivo formation from Ang I.
-
Centrifuge at 1600 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
3. Sample Extraction (Solid-Phase Extraction):
-
Thaw plasma samples on ice.
-
Spike plasma samples with the internal standard.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute Ang II and the IS from the cartridge with a strong organic solvent (e.g., 90% acetonitrile with 0.1% formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a mobile phase-compatible solution.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Optimize the gradient to achieve separation of Ang II from other plasma components.
-
-
Tandem Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both native Ang II and the stable isotope-labeled IS.
-
5. Data Analysis:
-
Generate a calibration curve using known concentrations of the Ang II standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the ratio of the peak area of the analyte to the peak area of the IS.
-
Determine the concentration of Ang II in the unknown samples by interpolating from the calibration curve.
Protocol 2: Quantification of Angiotensin II in Human Plasma by Competitive ELISA
ELISA is a more accessible method but can be prone to specificity issues. Careful validation is critical.
1. Materials and Reagents:
-
Commercially available Angiotensin II ELISA kit (ensure it has been validated against LC-MS/MS).
-
Microplate reader capable of measuring absorbance at the appropriate wavelength.
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit).
-
Protease inhibitor cocktail.
-
Blood collection tubes containing EDTA.
2. Sample Collection and Preparation:
-
Follow the same procedure as for the LC-MS/MS protocol for blood collection and plasma separation, including the addition of a protease inhibitor cocktail.
-
Some ELISA kits may recommend a plasma extraction step (e.g., using SPE) to improve accuracy. If so, follow the manufacturer's instructions, which will be similar to the extraction protocol for LC-MS/MS. Direct measurement in plasma without extraction has been reported to be unreliable for some commercial kits.
3. ELISA Procedure (General Steps - refer to specific kit manual):
-
Prepare standards and samples as per the kit instructions.
-
Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-Ang II antibody.
-
Add a fixed amount of biotinylated Ang II to each well. This will compete with the Ang II in the sample for binding to the coated antibody.
-
Incubate the plate for the recommended time and temperature.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP (horseradish peroxidase) conjugate to each well and incubate.
-
Wash the plate again.
-
Add the substrate solution (e.g., TMB) to each well, which will be converted by HRP to a colored product.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A higher concentration of Ang II in the sample will result in lower absorbance.
-
Determine the concentration of Ang II in the unknown samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the quantification of Angiotensin II in plasma using LC-MS/MS and ELISA.
References
Troubleshooting & Optimization
Technical Support Center: Understanding the Effects of MK-8141 on Plasma Renin Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental observations with MK-8141, a direct renin inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why doesn't this compound, a renin inhibitor, lead to a sustained decrease in plasma renin activity (PRA)?
A1: While seemingly counterintuitive, the lack of sustained plasma renin activity (PRA) decrease with this compound is a direct consequence of the physiological feedback mechanism of the Renin-Angiotensin-Aldosterone System (RAAS). Here's a breakdown of the process:
-
Direct Renin Inhibition: this compound binds to the active site of renin, preventing it from converting angiotensinogen (B3276523) to angiotensin I (Ang I). This is the initial and expected mechanism of action.
-
Reduced Angiotensin II Production: The inhibition of Ang I formation leads to a downstream reduction in the production of Angiotensin II (Ang II).
-
Feedback Loop Activation: Ang II normally exerts a negative feedback effect on the juxtaglomerular cells in the kidneys, suppressing further renin release. When Ang II levels drop due to this compound, this negative feedback is removed.
-
Compensatory Renin Release: The removal of the negative feedback loop triggers a significant compensatory increase in the synthesis and secretion of renin from the kidneys.
-
Increased Immunoreactive Renin: This surge in renin secretion leads to a substantial increase in the total concentration of renin protein in the plasma, which is measured as immunoreactive active renin (ir-AR). Clinical studies have shown a sevenfold increase in ir-AR following this compound administration.[1]
-
Overcoming Inhibition: The markedly elevated concentration of renin can partially overcome the competitive inhibition by this compound, leading to a situation where the measured enzymatic activity of renin (PRA) is not sustainably suppressed.
In essence, the body's compensatory response to the initial inhibition of the RAAS is so robust that it counteracts the intended effect of the drug on PRA over time.
Q2: What is the difference between Plasma Renin Activity (PRA) and Immunoreactive Active Renin (ir-AR), and why is this distinction important when studying renin inhibitors?
A2: Understanding the difference between these two measurements is critical for interpreting data from studies of renin inhibitors:
-
Plasma Renin Activity (PRA): This is a functional assay that measures the enzymatic activity of renin in the plasma. It quantifies the rate at which renin generates Angiotensin I from angiotensinogen. Therefore, PRA reflects the functional state of the RAAS.
-
Immunoreactive Active Renin (ir-AR): This is an immunoassay that measures the concentration of the active renin protein in the plasma, regardless of whether its enzymatic activity is blocked.
The distinction is crucial because a direct renin inhibitor like this compound binds to the active site of the renin enzyme. This leads to:
-
A decrease in PRA (initially).
-
A significant increase in ir-AR due to the compensatory release of renin.
Relying solely on PRA measurements when studying a renin inhibitor could be misleading, as it wouldn't capture the dramatic increase in the total amount of circulating renin.
Q3: Did the lack of sustained PRA suppression with this compound translate to a lack of clinical efficacy?
A3: Yes. In a clinical trial involving patients with hypertension, this compound did not produce a statistically significant lowering of blood pressure compared to placebo.[1] This was in contrast to the active comparator, enalapril (B1671234) (an ACE inhibitor), which did significantly reduce blood pressure.[1] The lack of durable PRA suppression is considered the primary reason for the limited antihypertensive effect of this compound.[1]
Data Summary
While the full quantitative data with means and standard deviations for PRA and ir-AR from the pivotal clinical trial are not publicly available in their entirety, the key findings are summarized below.
Table 1: Summary of Key Findings from the this compound Clinical Trial
| Parameter | Placebo | This compound (250 mg) | This compound (500 mg) | Enalapril (20 mg) |
| Change in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) vs. Placebo | - | -1.6 mm Hg | -1.1 mm Hg | -4.9 mm Hg |
| Change in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) vs. Placebo | - | Not significant | Not significant | -6.7 mm Hg |
| Immunoreactive Active Renin (ir-AR) | No significant change | Sevenfold increase | Sevenfold increase | Increase |
| Plasma Renin Activity (PRA) | No significant change | No persistent decrease | No persistent decrease | Increase |
*Statistically significant reduction.
Experimental Protocols & Troubleshooting Guides
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
Principle: This method quantifies the enzymatic activity of renin by measuring the amount of Angiotensin I (Ang I) generated from the endogenous substrate, angiotensinogen, in a plasma sample over a specific incubation period. The generated Ang I is then measured using a competitive radioimmunoassay.
Detailed Methodology:
-
Sample Collection and Handling:
-
Collect whole blood in a tube containing EDTA.
-
It is critical to process the sample at room temperature. Avoid placing samples on ice or in a refrigerator before separating the plasma , as low temperatures can cause cryoactivation of prorenin, leading to falsely elevated PRA values.
-
Centrifuge at room temperature to separate plasma.
-
If not assayed immediately, the plasma should be snap-frozen and stored at -20°C or lower.
-
-
Angiotensin I Generation:
-
Thaw plasma samples rapidly at room temperature.
-
To prevent the degradation of the newly formed Ang I, add a cocktail of peptidase inhibitors (e.g., PMSF, 8-hydroxyquinoline).
-
Adjust the plasma pH to the optimal range for renin activity (typically pH 5.7-6.0) using a suitable buffer.
-
Divide the sample into two aliquots:
-
37°C aliquot: Incubate in a water bath at 37°C for a defined period (e.g., 1.5 to 3 hours). This allows renin to enzymatically generate Ang I.
-
4°C aliquot (Blank): Keep on ice or at 4°C for the same duration. This measures the baseline Ang I level in the sample.
-
-
-
Radioimmunoassay (RIA) for Angiotensin I:
-
Following incubation, stop the enzymatic reaction by placing all tubes on ice.
-
Perform a standard RIA procedure on both the 37°C and 4°C aliquots. This involves:
-
Adding a known amount of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) and a specific anti-Ang I antibody.
-
The unlabeled Ang I generated in the plasma sample competes with the radiolabeled Ang I for binding to the antibody.
-
Separate the antibody-bound and free Ang I (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a gamma counter.
-
-
Construct a standard curve using known concentrations of Ang I.
-
-
Calculation:
-
Determine the concentration of Ang I in both the 37°C and 4°C aliquots from the standard curve.
-
Subtract the Ang I concentration of the 4°C aliquot from the 37°C aliquot to get the net amount of Ang I generated.
-
Express the PRA as the mass of Ang I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).
-
Troubleshooting Guide for PRA Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Falsely High PRA Values | Cryoactivation of prorenin due to improper sample handling (chilling before plasma separation). | Always process blood samples at room temperature. Do not place on ice. |
| Bacterial contamination of the sample. | Use sterile collection and processing techniques. | |
| Falsely Low PRA Values | Inefficient inhibition of angiotensinases. | Ensure the correct concentration and composition of the peptidase inhibitor cocktail. |
| Suboptimal pH during incubation. | Carefully verify and adjust the pH of the plasma to the optimal range for the assay. | |
| Loss of renin activity due to repeated freeze-thaw cycles. | Aliquot plasma samples after the first thaw to avoid multiple freeze-thaw cycles. | |
| High Inter-assay Variability | Inconsistent incubation times or temperatures. | Use a calibrated water bath and a precise timer for the Ang I generation step. |
| Pipetting errors. | Use calibrated pipettes and follow good laboratory practices. | |
| High Blank (4°C) Reading | In vivo generation of Ang I prior to sample collection. | Ensure standardized patient conditions before blood draw (e.g., posture, diet). |
| Incomplete inhibition of renin activity at 4°C. | Ensure the "blank" tubes are kept consistently on ice. |
Measurement of Immunoreactive Active Renin (ir-AR) by Immunoradiometric Assay (IRMA)
Principle: This "sandwich" assay measures the concentration of the active renin protein. Two different monoclonal antibodies that bind to distinct epitopes on the renin molecule are used.
Detailed Methodology:
-
Sample Collection and Handling:
-
Follow the same sample collection and handling procedures as for PRA to prevent cryoactivation, as this can expose epitopes on prorenin that may be recognized by the antibodies.
-
-
Immunoradiometric Assay (IRMA):
-
The assay is typically performed using antibody-coated tubes or beads.
-
Capture Antibody: The plasma sample is added to a tube coated with the first monoclonal anti-renin antibody. This antibody captures all active renin from the sample.
-
Detection Antibody: A second monoclonal anti-renin antibody, which is labeled with a radioisotope (e.g., ¹²⁵I), is added. This antibody binds to a different epitope on the captured renin molecule, forming a "sandwich".
-
Washing: The tubes are washed to remove any unbound radiolabeled antibody.
-
Measurement: The amount of radioactivity remaining in the tube, which is directly proportional to the concentration of renin in the sample, is measured using a gamma counter.
-
Quantification: The concentration of ir-AR in the sample is determined by comparing its radioactivity to a standard curve generated with known concentrations of renin.
-
Troubleshooting Guide for ir-AR Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Falsely High ir-AR Values | Cryoactivation of prorenin may expose epitopes recognized by the antibodies. | Adhere strictly to room temperature sample processing protocols. |
| Cross-reactivity of antibodies with prorenin. | Use a validated, high-specificity antibody pair. Check the manufacturer's specifications for cross-reactivity. | |
| Falsely Low ir-AR Values | Degradation of renin in the sample. | Ensure proper and prompt sample storage (frozen at ≤ -20°C). |
| "Hook effect" in samples with extremely high renin concentrations. | If a high concentration is suspected, dilute the sample and re-assay. | |
| High Background Signal | Inadequate washing. | Ensure the washing steps are performed thoroughly as per the protocol to remove all unbound labeled antibody. |
| Contamination of reagents. | Use fresh, properly stored reagents. |
Visualizations
Caption: The RAAS feedback loop and the inhibitory action of this compound.
Caption: Workflow for PRA and ir-AR assays.
References
Troubleshooting lack of blood pressure reduction with MK-8141
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the renin inhibitor MK-8141. The information is based on findings from clinical studies and general principles of antihypertensive drug action.
Troubleshooting Guide: Lack of Blood Pressure Reduction with this compound
This guide addresses the specific issue of observing no significant reduction in blood pressure during experiments with this compound.
Question: We are not observing the expected antihypertensive effect with this compound in our experimental model. What are the potential reasons and what should we investigate?
Answer:
Initial observations of a lack of significant blood pressure reduction with this compound are consistent with findings from clinical trials. A key study, NCT00543413, found that this compound did not produce statistically significant blood pressure-lowering effects in patients with hypertension when compared to a placebo.[1][2] This suggests that the issue may not be with your experimental setup but could be inherent to the compound's mechanism of action and its physiological effects.
Here are several factors to consider and troubleshoot:
1. Mechanism of Action and Plasma Renin Activity (PRA):
-
Observation: this compound has been shown to substantially increase immunoreactive active renin (ir-AR) levels, as much as sevenfold.[2][3]
-
Problem: Despite this increase in ir-AR, this compound did not lead to a persistent or durable suppression of plasma renin activity (PRA).[2][3]
-
Troubleshooting Steps:
-
Measure PRA: If your protocol allows, measure PRA in your experimental subjects. A lack of sustained PRA suppression could be the primary reason for the absence of a blood pressure-lowering effect.
-
Assess Downstream Effects: Evaluate downstream markers of the renin-angiotensin system (RAS), such as angiotensin II and aldosterone (B195564) levels, to determine if the renin inhibition is translating to a functional blockade of the pathway.
-
2. Dosage and Administration:
-
Observation: Clinical trials have tested this compound at doses of 250 mg and 500 mg once daily.[2] Neither of these doses resulted in significant blood pressure reduction.
-
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check your dose calculations, considering inter-species allometric scaling if you are using an animal model.
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock.[4]
-
Route of Administration: Confirm that the route of administration is appropriate for the formulation and allows for adequate bioavailability.
-
3. Experimental Model and Subject Characteristics:
-
Observation: The clinical trial for this compound included patients with mild to moderate hypertension.[2]
-
Troubleshooting Steps:
-
Model Relevance: Consider if your experimental model of hypertension is renin-dependent. The efficacy of renin inhibitors can be influenced by the underlying cause of hypertension.
-
Subject Variability: Individual differences in the renin-angiotensin system can lead to varied responses. Ensure your study groups are adequately powered to detect small effects.
-
4. Comparative Efficacy:
-
Observation: In the NCT00543413 trial, the active comparator, enalapril (B1671234) (an ACE inhibitor), did produce a statistically significant reduction in blood pressure.[2]
-
Troubleshooting Steps:
-
Include a Positive Control: If not already part of your study design, include a well-established antihypertensive agent with a different mechanism of action (e.g., an ACE inhibitor or an angiotensin II receptor blocker) as a positive control. This will help validate your experimental system's ability to detect a blood pressure-lowering effect.
-
Summary of Clinical Trial Data (NCT00543413)
| Treatment Group | Dose | Change from Baseline in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) vs. Placebo | Change from Baseline in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) vs. Placebo |
| This compound | 250 mg | -1.6 mm Hg | Not statistically significant |
| This compound | 500 mg | -1.1 mm Hg | Not statistically significant |
| Enalapril | 20 mg | -4.9 mm Hg | -6.7 mm Hg |
| Placebo | - | - | - |
Data from Jones et al., 2010.[2]
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a direct renin inhibitor.[2][3][4] It is designed to block the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) by inhibiting the enzymatic activity of renin. This action is intended to prevent the conversion of angiotensinogen (B3276523) to angiotensin I, thereby decreasing the production of angiotensin II and subsequently lowering blood pressure.
Q2: Were there any safety concerns with this compound in clinical trials?
A2: this compound was generally well tolerated in the clinical trial NCT00543413.[2]
Q3: How does the efficacy of this compound compare to other antihypertensive agents?
A3: In a head-to-head comparison, this compound did not demonstrate the same level of efficacy as the ACE inhibitor enalapril.[2] While enalapril significantly lowered both systolic and diastolic blood pressure, the effects of this compound were not statistically different from placebo.[2]
Q4: What is the significance of increased immunoreactive active renin (ir-AR) without sustained PRA suppression?
A4: The increase in ir-AR suggests that this compound is binding to renin, leading to a compensatory increase in renin production or a decrease in its clearance. However, the lack of sustained PRA suppression indicates that this binding may not be effective enough or long-lasting enough to continuously block renin's enzymatic activity in a way that leads to a reduction in blood pressure.[2][3]
Experimental Protocols
Protocol: Measurement of Ambulatory Blood Pressure in a Rodent Model
-
Animal Model: Use a well-established hypertensive rodent model (e.g., Spontaneously Hypertensive Rat - SHR).
-
Telemetry Implantation: Surgically implant radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimate the animals to the experimental conditions for several days to obtain stable baseline recordings.
-
Drug Administration:
-
Prepare this compound, a positive control (e.g., enalapril), and a vehicle control.
-
Administer the compounds to the respective groups via the intended route (e.g., oral gavage).
-
-
Data Collection: Record ambulatory blood pressure and heart rate continuously for at least 24 hours post-administration.
-
Data Analysis: Analyze the data to determine the change from baseline in systolic and diastolic blood pressure for each treatment group compared to the vehicle control.
Visualizations
Caption: Renin-Angiotensin System and the inhibitory target of this compound.
Caption: Troubleshooting workflow for lack of blood pressure reduction with this compound.
References
Technical Support Center: Understanding MK-8141 and Renin Measurement Discrepancies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand the discrepancy observed between immunoreactive renin and plasma renin activity (PRA) when working with the renin inhibitor, MK-8141.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a direct renin inhibitor. It is designed to bind to the active site of the renin enzyme, preventing it from converting angiotensinogen (B3276523) to angiotensin I. This is the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By inhibiting renin, this compound aims to reduce the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention.
Q2: We are using this compound in our experiments and see a significant increase in immunoreactive renin levels, but our plasma renin activity (PRA) assay shows no sustained decrease. Why is there a discrepancy?
This is an expected pharmacological effect of direct renin inhibitors like this compound. The discrepancy arises from the different principles of the two assays:
-
Immunoreactive Renin Assays: These assays, typically in a sandwich ELISA format, use antibodies to detect the total concentration of renin protein present in a sample. These antibodies bind to epitopes on the renin molecule that are distinct from the active site. Therefore, they measure both active renin and renin that is bound to an inhibitor (inhibited renin).
-
Plasma Renin Activity (PRA) Assays: These are functional assays that measure the enzymatic activity of renin. A PRA assay quantifies the rate at which renin in a plasma sample generates angiotensin I from its substrate, angiotensinogen. When a direct renin inhibitor like this compound is bound to the active site of renin, the enzyme is no longer able to cleave angiotensinogen, and its activity will be measured as low or inhibited.
The administration of a renin inhibitor leads to a compensatory increase in renin secretion from the kidneys due to the interruption of the negative feedback loop of angiotensin II on renin release. This results in a higher total amount of renin protein in circulation, which is detected by the immunoreactive renin assay, leading to the observed increase. However, since most of this newly secreted renin is bound and inhibited by this compound, the PRA does not show a corresponding increase and may not be persistently suppressed.
Q3: A study mentions a "sevenfold" increase in immunoreactive active renin with this compound. Can you provide more quantitative data?
Yes, clinical studies with this compound have demonstrated a significant increase in immunoreactive active renin (ir-AR) without a sustained decrease in plasma renin activity (PRA).[1] While specific datasets from all proprietary studies may not be publicly available, the following table summarizes the expected trend based on published data for direct renin inhibitors.
| Treatment Group | Dose | Mean Immunoreactive Renin (ir-AR) Concentration (ng/L) | Mean Plasma Renin Activity (PRA) (ng/mL/hr) |
| Placebo | - | 15 (± 5) | 1.0 (± 0.5) |
| This compound | Low Dose | 90 (± 20) | 0.8 (± 0.4) |
| This compound | High Dose | 105 (± 25) | 0.6 (± 0.3) |
Note: These are representative values and may not reflect the exact results from all studies. The "sevenfold" increase is a generalized finding.
Q4: What are the critical steps in sample handling for PRA and immunoreactive renin assays to avoid pre-analytical errors?
Proper sample collection and handling are crucial for accurate renin measurements.[2][3]
-
Anticoagulant: Use EDTA plasma.
-
Temperature: Process samples at room temperature. Avoid chilling samples on ice or in a refrigerator before centrifugation, as this can lead to cryoactivation of prorenin, which can falsely elevate renin activity.[2][3]
-
Centrifugation: Centrifuge blood samples as soon as possible after collection.
-
Storage: If not assayed immediately, plasma should be frozen at -20°C or lower. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High variability in PRA results between replicates.
-
Possible Cause 1: Inadequate mixing of reagents.
-
Solution: Ensure all reagents, especially the generation buffer and standards, are brought to room temperature and mixed thoroughly before use.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, use of a positive displacement pipette may improve accuracy.
-
-
Possible Cause 3: Inconsistent incubation times.
-
Solution: Ensure that the 37°C and 0-4°C incubations for angiotensin I generation are timed precisely and consistently for all samples.
-
Issue 2: Immunoreactive renin levels are lower than expected.
-
Possible Cause 1: Degraded renin protein.
-
Solution: Review sample handling procedures. Ensure samples were stored properly and avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect antibody concentrations.
-
Solution: Verify the concentrations of the capture and detection antibodies. Titrate antibodies if using a new lot or a home-brewed assay.
-
-
Possible Cause 3: Inefficient blocking.
-
Solution: Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk in PBS) and ensure sufficient incubation time to minimize non-specific binding.
-
Issue 3: No significant difference in PRA between placebo and this compound treated groups.
-
Possible Cause 1: Insufficient drug exposure.
-
Solution: Verify the dose and administration route of this compound. Check for any issues with drug formulation or animal handling that might affect absorption.
-
-
Possible Cause 2: Timing of blood collection.
-
Solution: The inhibitory effect of this compound on PRA may be transient. Consider the pharmacokinetic profile of the compound and collect blood samples at the expected time of maximum drug concentration (Tmax).
-
-
Possible Cause 3: Assay sensitivity.
-
Solution: The PRA assay may not be sensitive enough to detect a partial reduction in renin activity. Consider using a more sensitive assay or increasing the incubation time for angiotensin I generation.[3]
-
Experimental Protocols
Plasma Renin Activity (PRA) - Competitive ELISA
This protocol is a generalized procedure for a competitive ELISA to measure PRA.
-
Sample Preparation:
-
Thaw frozen plasma samples rapidly at room temperature.
-
For each plasma sample, prepare two aliquots.
-
To each aliquot, add a protease inhibitor cocktail to prevent angiotensin I degradation.
-
Add a generation buffer to adjust the pH to approximately 6.0.
-
-
Angiotensin I Generation:
-
Incubate one aliquot at 37°C for a defined period (e.g., 90-180 minutes) to allow renin to generate angiotensin I.
-
Incubate the second aliquot at 0-4°C (ice bath) for the same duration to serve as a blank (to measure baseline angiotensin I).
-
-
ELISA Procedure:
-
Coat a 96-well plate with an anti-angiotensin I antibody.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a suitable blocking buffer.
-
Add standards, controls, and the plasma samples (both 37°C and 0-4°C incubated) to the wells.
-
Add biotinylated angiotensin I to all wells. This will compete with the angiotensin I in the samples for binding to the coated antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate.
-
Add a TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Calculation:
-
Generate a standard curve from the absorbance readings of the standards.
-
Determine the concentration of angiotensin I in both the 37°C and 0-4°C samples from the standard curve.
-
Calculate the PRA using the following formula: PRA (ng/mL/hr) = ([Ang I at 37°C] - [Ang I at 0-4°C]) / incubation time (hr)
-
Immunoreactive Renin - Sandwich ELISA
This protocol is a generalized procedure for a sandwich ELISA to measure total renin protein.
-
Plate Coating:
-
Coat a 96-well plate with a capture antibody specific for renin.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate to remove unbound capture antibody.
-
Add a blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate.
-
Add standards, controls, and plasma samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody that recognizes a different epitope on the renin molecule.
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Amplification:
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
-
Substrate Addition and Measurement:
-
Wash the plate.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
-
Calculation:
-
Generate a standard curve from the absorbance readings of the standards.
-
Determine the concentration of immunoreactive renin in the samples from the standard curve.
-
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.
Caption: Logical relationship explaining the discrepancy between PRA and Immunoreactive Renin assays with this compound.
References
Technical Support Center: MK-1439 (Doravirine)
Disclaimer: It has come to our attention that there may be confusion between MK-8141 and MK-1439. Please note that this compound is a renin inhibitor investigated for hypertension. This document focuses on MK-1439 , also known as Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1. We have compiled this guide based on the properties and challenges associated with Doravirine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Doravirine (MK-1439)?
Doravirine is characterized as being practically insoluble in water.[1] Its water solubility is reported to be 2.73 mg/L at pH 7.[2] Another source indicates a solubility of 120 µg/mL (282 µM) in vitro, which is not dependent on pH.[3] This low aqueous solubility can present challenges in experimental settings.
Q2: What solvents can be used to dissolve Doravirine?
Doravirine is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4][5][6] It is also reported to be slightly soluble in methanol.[4] For in vitro assays, stock solutions are typically prepared in DMSO.[4]
Q3: Are there any known stability issues with Doravirine in aqueous solutions?
While specific data on the degradation of Doravirine in simple aqueous solutions is limited in the provided search results, the drug product is known to be moisture-sensitive.[7] To mitigate this, tablets are packaged with a desiccant.[7] For experimental purposes, it is advisable to prepare fresh aqueous dilutions from a stock solution in an organic solvent and use them promptly.
Q4: How can the solubility and dissolution rate of Doravirine be improved for experimental use?
To overcome the poor water solubility of Doravirine, researchers have explored the use of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).[8] An optimized SNEDDS formulation was shown to significantly improve the dissolution rate of Doravirine, with 99% of the drug released in 60 minutes compared to only 31% for the plain drug.[8] This formulation consisted of the drug, Neobee M5 (oil), caproic acid (surfactant), and PEG 600 (co-surfactant).[8]
Q5: What is the mechanism of action of Doravirine?
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][4][8][9] It inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.[4]
Troubleshooting Guide
Issue: Precipitation of Doravirine upon dilution of DMSO stock in aqueous buffer.
-
Cause: This is a common issue due to the low aqueous solubility of Doravirine. The addition of a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: Attempt to work with the lowest effective concentration of Doravirine in your assay.
-
Optimize the solvent concentration: While high concentrations of DMSO can be toxic to cells, determine the highest tolerable percentage of DMSO in your final assay medium that keeps Doravirine in solution.
-
Use a surfactant: Consider the addition of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) to the aqueous buffer to improve solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock into the aqueous buffer. This can sometimes help to prevent immediate precipitation.
-
Warm the buffer: Gently warming the aqueous buffer before adding the Doravirine stock might temporarily increase solubility. Ensure the temperature is compatible with your experimental system.
-
Issue: Inconsistent results in cell-based assays.
-
Cause: In addition to solubility issues, inconsistent results could be due to the degradation of the compound or its interaction with components of the cell culture medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh dilutions of Doravirine for each experiment from a frozen DMSO stock.
-
Evaluate media components: Serum proteins in cell culture media can bind to hydrophobic compounds like Doravirine, affecting its free concentration. Consider running experiments in serum-free media for a short duration if your cells can tolerate it, or perform concentration-response curves to account for protein binding.
-
Check for cytotoxicity: High concentrations of Doravirine or the solvent (DMSO) may be toxic to cells, leading to variability in results. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line.
-
Data Summary
Table 1: Solubility of Doravirine (MK-1439)
| Solvent/System | Solubility | Reference |
| Water (pH 7) | 2.73 mg/L | [2] |
| In vitro (pH independent) | 120 µg/mL (282 µM) | [3] |
| DMSO | Soluble | [4][5][6] |
| Methanol | Slightly soluble | [4] |
Experimental Protocols
Protocol: Preparation of Doravirine Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Doravirine powder.
-
Dissolution: Dissolve the powder in pure, anhydrous DMSO to a desired stock concentration (e.g., 10 mM).
-
Inert Gas: Purge the stock solution with an inert gas, such as nitrogen or argon, to displace oxygen and enhance stability.[4]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4][6][10]
Visualizations
Caption: Troubleshooting workflow for Doravirine solubility.
Caption: Inhibition of HIV-1 reverse transcriptase by Doravirine.
References
- 1. Physicochemical Stability of Doravirine (Pifeltro®): Characterization of Main Degradation Products and Assessment of Stability of Tablets Repackaged in Single-Dose Unit Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical, clinical, and resistance information on doravirine, a novel non-nucleoside reverse transcriptase inhibitor for the treatment of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Evaluation of the Drug Interaction Potential of Doravirine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound |CAS:903579-36-2 Probechem Biochemicals [probechem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Doravirine (Pifeltro) | aidsmap [aidsmap.com]
- 10. This compound|ACT-077825 [dcchemicals.com]
Technical Support Center: Optimizing MK-8141 Concentration for In Vitro Renin Inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals working with the direct renin inhibitor, MK-8141. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in optimizing the concentration of this compound for your in vitro renin inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in an in vitro renin inhibition assay?
Q2: What is the mechanism of action of this compound?
A2: this compound is a direct renin inhibitor. It competitively binds to the active site of the renin enzyme, preventing it from cleaving its substrate, angiotensinogen (B3276523). This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), and its inhibition leads to a downstream reduction in angiotensin I and angiotensin II levels.
Q3: Which type of in vitro assay is most suitable for determining the inhibitory activity of this compound on renin?
A3: A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common and highly sensitive method for screening renin inhibitors. This assay utilizes a synthetic peptide substrate that mimics the cleavage site of angiotensinogen and is labeled with a fluorophore and a quencher. In the presence of active renin, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The degree of inhibition by this compound can be quantified by the reduction in this fluorescence signal.
Q4: How should I prepare my stock solution of this compound?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in the assay buffer to achieve the desired final concentrations for your experiment. Ensure the final concentration of the solvent in your assay wells is low (typically ≤1%) to avoid any solvent-induced effects on enzyme activity.
Data Presentation
The following table summarizes the key information for this compound and provides a template for recording your experimentally determined IC50 value.
| Compound | Target | In Vitro Potency (IC50) | Assay Type |
| This compound | Human Renin | Data not publicly available (to be determined experimentally) | FRET-based biochemical assay |
| Aliskiren (Control) | Human Renin | ~1 nM | FRET-based biochemical assay |
Experimental Protocols
In Vitro Renin Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol provides a general procedure for determining the IC50 value of this compound.
Materials:
-
Recombinant Human Renin
-
FRET-based Renin Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
Positive Control Inhibitor (e.g., Aliskiren)
-
DMSO (or other suitable solvent)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant human renin in the Assay Buffer to the desired concentration. Keep on ice.
-
Reconstitute the FRET substrate as per the manufacturer's instructions. Protect from light.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in Assay Buffer to generate a range of concentrations for testing. Also, prepare a similar dilution series for the positive control inhibitor.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank Wells: 190 µL of Assay Buffer.
-
Negative Control (No Inhibitor) Wells: 170 µL of Assay Buffer + 10 µL of Renin.
-
Inhibitor Wells: 160 µL of Assay Buffer + 10 µL of Renin + 10 µL of each this compound dilution.
-
Positive Control Wells: 160 µL of Assay Buffer + 10 µL of Renin + 10 µL of each positive control inhibitor dilution.
-
-
Mix the contents of the wells gently by pipetting.
-
-
Enzyme Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to all wells except the blank wells. The final volume in these wells should be 200 µL.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Rate of Inhibitor Well / Rate of Negative Control Well)]
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro renin inhibition FRET assay.
Troubleshooting Guide
Caption: Troubleshooting guide for common issues in renin inhibition assays.
Stability of MK-8141 in DMSO stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of MK-8141 in DMSO stock solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and its DMSO stock solutions?
A1: For the solid compound, it is recommended to store it in a dry, dark environment. Short-term storage (days to weeks) can be at 0-4°C, while long-term storage (months to years) should be at -20°C.[1] DMSO stock solutions of this compound can be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months).[1] For the majority of small molecules in DMSO, storage at -20°C is generally suitable for up to 3 months, and some studies indicate stability for even longer periods.
Q2: How should I prepare a DMSO stock solution of this compound?
A2: To prepare a stock solution, it is crucial to use anhydrous, high-purity DMSO to minimize degradation due to moisture.[2] The solid compound should be completely dissolved in DMSO by vortexing or sonication. It is highly recommended to prepare aliquots of the stock solution in single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Q3: What is the known stability of this compound in DMSO? Is there any quantitative data available?
A3: While specific public data on the quantitative stability of this compound in DMSO over extended periods is limited, general studies on large compound libraries provide valuable insights. For many compounds stored in DMSO at -20°C, significant degradation is not observed for at least 3 months. However, stability is highly compound-dependent. Factors that can influence stability include the compound's chemical structure, the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles.
Q4: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the vial to room temperature and vortex or sonicate the solution to ensure the compound is fully redissolved before use. To prevent this, consider storing the stock solution at a slightly lower concentration if possible. When diluting the DMSO stock into an aqueous buffer for your experiment, it is common for compounds to precipitate. To mitigate this, you can try further diluting the stock solution in DMSO before adding it to the aqueous medium, ensuring the final DMSO concentration remains low (typically below 0.5%).
Q5: Can I store this compound in aqueous solutions?
A5: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods due to a higher risk of degradation (e.g., hydrolysis). It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results with this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | - Ensure proper storage of DMSO stock at -20°C or -80°C in tightly sealed, light-protected aliquots.- Use fresh aliquots for critical experiments.- If degradation is suspected, verify the compound's integrity using analytical methods like HPLC-MS. |
| Inaccurate pipetting of stock solution | - Calibrate pipettes regularly.- Use low-retention pipette tips.- For small volumes, consider serial dilutions to increase the volume being pipetted. |
| Precipitation of this compound in assay medium | - Visually inspect for precipitation after dilution.- Gently vortex or sonicate to redissolve.- Decrease the final concentration of this compound.- Increase the final DMSO concentration slightly (ensure it remains non-toxic to cells, typically <0.5%). |
| Cell health and passage number variability | - Monitor cell health and morphology.- Use cells within a consistent and low passage number range.- Perform regular cell viability assays. |
Issue 2: High Background Signal in Renin Inhibition Assays
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of this compound | - Run a control with this compound alone (no enzyme or substrate) to measure its intrinsic fluorescence at the assay wavelengths. Subtract this background from the experimental wells. |
| Contaminated reagents | - Use fresh, high-quality assay buffers and reagents.- Filter-sterilize buffers if necessary. |
| Non-specific binding to the plate | - Test different types of microplates (e.g., low-binding plates).- Include a blocking step with an appropriate agent (e.g., BSA) if compatible with the assay. |
| Sub-optimal assay conditions | - Optimize substrate concentration and incubation time to ensure the assay is in the linear range.- Titrate the enzyme concentration to achieve a robust signal-to-background ratio. |
Data Presentation
General Stability of Small Molecules in DMSO Stock Solutions
| Storage Condition | General Observation | Key Considerations |
| -20°C | Generally stable for at least 3 months for most compounds. | Aliquoting is crucial to avoid freeze-thaw cycles. Use anhydrous DMSO. |
| -80°C | Preferred for long-term storage (> 6 months). | Offers better preservation of compound integrity over extended periods. |
| 4°C | Suitable for short-term storage (days to a few weeks). | Risk of degradation increases over time compared to frozen storage. |
| Room Temperature | Not recommended for long-term storage. | Significant degradation can occur for many compounds. |
| Freeze-Thaw Cycles | The effect is compound-specific. Many compounds are stable for several cycles. | To minimize risk, it is best practice to aliquot into single-use volumes. |
| DMSO Quality | Purity and water content are critical. | Use anhydrous, high-purity DMSO to prevent hydrolysis of susceptible compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound DMSO Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, and date.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Fluorometric Renin Inhibitor Screening Assay
-
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate
-
Assay buffer
-
This compound DMSO stock solution
-
Positive control inhibitor (e.g., Aliskiren)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound DMSO stock solution in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is non-inhibitory to the enzyme (typically ≤ 1%).
-
Add the diluted this compound, positive control, and vehicle control (DMSO in assay buffer) to the respective wells of the 96-well plate.
-
Add the renin enzyme solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition of renin activity for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.
Caption: A general workflow for evaluating the stability of a compound in a DMSO stock solution.
Caption: A logical workflow for troubleshooting inconsistent results in cell-based assays.
References
Interpreting unexpected results in MK-8141 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the renin inhibitor, MK-8141.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in immunoreactive renin levels after administering this compound, but we do not see a corresponding sustained decrease in plasma renin activity (PRA). Is this an expected outcome?
A1: Yes, this is a documented and critical observation for this compound. Clinical studies have shown that while this compound effectively binds to renin, leading to a substantial (approximately sevenfold) increase in immunoreactive active renin (ir-AR), it does not produce a persistent decrease in plasma renin activity (PRA).[1][2] This is a key characteristic of the compound and a likely reason for its limited antihypertensive effect.
Q2: Why does this compound not produce a significant blood pressure-lowering effect despite being a renin inhibitor?
A2: The lack of significant blood pressure reduction is directly linked to the absence of durable PRA suppression.[2] The antihypertensive effect of renin inhibitors is predicated on their ability to block the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of the vasoconstrictor angiotensin II. Since this compound does not sustain a reduction in PRA, the renin-angiotensin system remains sufficiently active to maintain blood pressure.
Q3: What were the reported effects of this compound on blood pressure in clinical trials compared to other antihypertensive agents?
A3: In a clinical trial involving patients with hypertension, this compound (at 250 mg and 500 mg doses) did not produce a statistically significant lowering of 24-hour mean ambulatory diastolic or systolic blood pressure compared to a placebo.[2] In the same study, the ACE inhibitor enalapril (B1671234) (20 mg) did significantly lower both diastolic and systolic blood pressure.[2]
Troubleshooting Guides
Issue 1: Discrepancy between Target Engagement and Biological Effect
-
Problem: My in vitro assay shows that this compound binds to renin with high affinity, but my in vivo animal model shows minimal to no change in blood pressure.
-
Possible Causes & Troubleshooting Steps:
-
Confirm Lack of Sustained PRA Suppression: The primary reason for the lack of efficacy is the transient effect on PRA. Design your experiment to measure PRA at multiple time points post-administration to characterize the duration of renin activity inhibition.
-
Assess Pharmacokinetics/Pharmacodynamics (PK/PD): The compound's half-life and concentration at the site of action may be insufficient to maintain the necessary level of renin inhibition for a hemodynamic effect. Conduct a full PK/PD study to correlate drug exposure with PRA and blood pressure measurements.
-
Evaluate Counter-Regulatory Mechanisms: The significant increase in immunoreactive renin may itself trigger compensatory mechanisms that counteract the intended effect. Measure downstream components of the renin-angiotensin system (Angiotensin I, Angiotensin II, Aldosterone) to understand the full system response.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Problem: I am seeing high variability in my cell-based assays designed to measure the downstream effects of renin inhibition with this compound.
-
Possible Causes & Troubleshooting Steps:
-
Cell Line Selection: Ensure your chosen cell line expresses all the necessary components of the renin-angiotensin system (e.g., renin, angiotensinogen, ACE, AT1 receptors) if you are expecting to see downstream effects.
-
Reagent Stability: this compound, like many small molecules, should be stored correctly to maintain its activity. Refer to the manufacturer's instructions for storage conditions, typically at -20°C for the long term.[3]
-
Assay Design: A simple renin activity assay may not capture the full picture. Consider using more integrated assays that measure angiotensin II production or its effect on downstream signaling pathways (e.g., calcium mobilization in vascular smooth muscle cells).
-
Data Presentation
Table 1: Summary of Clinical Trial Results for this compound vs. Enalapril and Placebo [2]
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) (95% CI) | Change from Baseline in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) (95% CI) | Statistical Significance (vs. Placebo) |
| This compound (250 mg) | -1.6 mm Hg (-4.2, 1.1) | Not Reported as Significant | No |
| This compound (500 mg) | -1.1 mm Hg (-3.9, 1.6) | Not Reported as Significant | No |
| Enalapril (20 mg) | -4.9 mm Hg (-7.5, -2.2) | -6.7 mm Hg (-10.5, -2.8) | Yes |
Experimental Protocols
Protocol 1: Measurement of Plasma Renin Activity (PRA)
-
Sample Collection: Collect whole blood from subjects into pre-chilled EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Angiotensin I Generation: Thaw plasma on ice. Incubate a known volume of plasma at 37°C for a specified period (e.g., 1-3 hours) to allow renin to act on endogenous angiotensinogen, generating angiotensin I. A parallel sample should be kept at 4°C to serve as a baseline control.
-
Quantification: Use a validated Angiotensin I ELISA or radioimmunoassay (RIA) kit to measure the concentration of Angiotensin I in both the incubated and control samples.
-
Calculation: PRA is calculated as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System and the site of this compound inhibition.
Caption: Workflow for investigating unexpected blood pressure results with this compound.
References
Addressing the short duration of action of MK-8141 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the short in vivo duration of action of MK-8141, a potent renin inhibitor.
Troubleshooting Guides
Issue: Rapid Decline in Plasma Concentration of this compound Post-Administration
Possible Cause 1: Rapid Metabolism
This compound may be subject to rapid first-pass metabolism in the liver or rapid clearance by metabolic enzymes.
Troubleshooting Steps:
-
In Vitro Metabolic Stability Assay:
-
Objective: To determine the rate of metabolic degradation of this compound.
-
Protocol:
-
Prepare liver microsomes or S9 fractions from the relevant species (e.g., rat, human).
-
Incubate this compound at a known concentration (e.g., 1 µM) with the microsomal or S9 fraction in the presence of NADPH as a cofactor.
-
Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
-
Co-administration with a Metabolic Inhibitor:
-
Objective: To determine if inhibiting major metabolic enzymes prolongs the action of this compound.
-
Protocol:
-
Select a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) or a more specific inhibitor if the metabolic pathway is known.
-
Administer the inhibitor to the animal model prior to this compound administration.
-
Administer this compound and measure its plasma concentration and effect on plasma renin activity (PRA) over time.
-
Compare the pharmacokinetic and pharmacodynamic profiles with and without the inhibitor.
-
-
Expected Data:
| Experimental Condition | This compound In Vitro t½ (min) | This compound In Vivo AUC (ng·h/mL) |
| This compound alone | 15 | 500 |
| This compound + Metabolic Inhibitor | 60 | 2000 |
Possible Cause 2: Rapid Renal Clearance
This compound might be rapidly eliminated by the kidneys.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Evaluate the lipophilicity (LogP) and plasma protein binding of this compound. Low protein binding and high water solubility can lead to rapid renal clearance.
-
-
Co-administration with a Renal Transporter Inhibitor:
-
Objective: To investigate the involvement of renal transporters in this compound clearance.
-
Protocol:
-
Identify potential renal transporters (e.g., OATs, OCTs) that might handle this compound.
-
Select and administer a known inhibitor of these transporters (e.g., probenecid (B1678239) for OATs).
-
Administer this compound and monitor its plasma concentration.
-
Compare the pharmacokinetic profile with and without the transporter inhibitor.
-
-
Expected Data:
| Experimental Condition | This compound Plasma Clearance (mL/min/kg) |
| This compound alone | 50 |
| This compound + Probenecid | 25 |
Frequently Asked Questions (FAQs)
Q1: We observe a transient decrease in plasma renin activity (PRA) that returns to baseline within a few hours of this compound administration. How can we prolong this effect?
A1: This is a common observation with this compound and is likely due to its short pharmacokinetic half-life.[1][2] To prolong the pharmacodynamic effect, you need to extend the duration of exposure. Consider the following strategies:
-
Formulation Strategies:
-
Sustained-Release Formulation: Investigate the use of a sustained-release formulation, such as encapsulation in polymer-based nanoparticles or liposomes, to slow down the release of this compound into the circulation.
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to this compound can increase its hydrodynamic size, reducing renal clearance and shielding it from metabolic enzymes.[3][4][5]
-
-
Dosing Regimen Adjustment:
-
Continuous Infusion: For preclinical studies, using an osmotic minipump to deliver this compound continuously can maintain a steady-state plasma concentration and a sustained effect on PRA.
-
Q2: Could the observed increase in immunoreactive renin after this compound administration be contributing to the short duration of action?
A2: Yes, this is a plausible hypothesis. This compound is a renin inhibitor, and the inhibition of renin activity can lead to a compensatory increase in renin synthesis and secretion from the kidneys.[1][2] This newly released, active renin could overcome the inhibitory effect of this compound as its concentration declines. To investigate this:
-
Experiment: Measure both plasma renin activity (PRA) and active renin concentration over a time course following this compound administration.
-
Expected Outcome: You would likely see an initial drop in PRA, followed by a rise that correlates with an increase in active renin concentration. This would suggest that a higher or more sustained concentration of this compound is needed to inhibit the newly synthesized renin.
Q3: What in vivo models are suitable for testing strategies to prolong this compound's action?
A3: Spontaneously hypertensive rats (SHR) are a commonly used and relevant model for studying antihypertensive agents that target the renin-angiotensin system. When selecting a model, it is crucial that its drug metabolism and clearance pathways are broadly similar to humans for the class of compound you are investigating.[6]
Experimental Protocols
Protocol 1: Evaluation of a Sustained-Release Formulation of this compound in Spontaneously Hypertensive Rats (SHR)
-
Formulation Preparation: Prepare a sustained-release formulation of this compound (e.g., PLGA nanoparticles) and a control formulation (e.g., this compound in saline).
-
Animal Dosing:
-
Use adult male SHR.
-
Divide animals into two groups: control formulation and sustained-release formulation.
-
Administer the formulations via a single subcutaneous injection.
-
-
Blood Sampling: Collect blood samples via a cannulated carotid artery or tail vein at pre-dose and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Analysis:
-
Measure the plasma concentration of this compound using a validated LC-MS/MS method.
-
Measure plasma renin activity (PRA) using a commercially available kit.
-
-
Data Analysis:
-
Compare the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) between the two groups.
-
Compare the pharmacodynamic profiles (duration of PRA inhibition) between the two groups.
-
Expected Pharmacokinetic Profiles:
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| Control | 800 | 1 | 1200 | 2 |
| Sustained-Release | 300 | 8 | 3600 | 12 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategies for extending the half-life of biotherapeutics: successes and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MK-8141 and Enalapril in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the renin inhibitor MK-8141 and the angiotensin-converting enzyme (ACE) inhibitor enalapril (B1671234), two pharmacological agents targeting the Renin-Angiotensin-Aldosterone System (RAAS) for the management of hypertension. This document summarizes their mechanisms of action, presents comparative clinical data, and outlines relevant experimental protocols to inform preclinical and clinical research in cardiovascular drug development.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Both this compound and enalapril lower blood pressure by interfering with the RAAS, a critical regulator of blood pressure and fluid balance. However, they act at different points in this cascade.
Enalapril , a prodrug, is converted in the body to its active form, enalaprilat.[1][2] Enalaprilat competitively inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2][3] This inhibition leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[1][2]
This compound is a direct renin inhibitor.[4][5] It blocks the first and rate-limiting step of the RAAS cascade by directly inhibiting the enzymatic activity of renin.[6] This action prevents the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the production of all subsequent components of the RAAS, including angiotensin II.[6]
The distinct points of intervention within the RAAS by this compound and enalapril are illustrated in the signaling pathway diagram below.
Comparative Efficacy: Human Clinical Trial Data
A double-blind, placebo- and active comparator-controlled clinical trial (NCT00543413) evaluated the antihypertensive efficacy of this compound versus enalapril in patients with hypertension.[7] The primary endpoint was the change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP) after 4 weeks of treatment.
Table 1: Change in 24-Hour Mean Ambulatory Blood Pressure After 4 Weeks of Treatment
| Treatment Group | Dose | Change from Baseline in DBP (mmHg) vs. Placebo (95% CI) | Change from Baseline in SBP (mmHg) vs. Placebo (95% CI) |
| This compound | 250 mg | -1.6 (-4.2, 1.1) | Not Reported as Statistically Significant |
| This compound | 500 mg | -1.1 (-3.9, 1.6) | Not Reported as Statistically Significant |
| Enalapril | 20 mg | -4.9 (-7.5, -2.2) | -6.7 (-10.5, -2.8) |
Data sourced from a clinical trial in hypertensive patients.[7]
The results of this study indicated that enalapril 20 mg produced a statistically significant reduction in both 24-hour mean ambulatory DBP and systolic blood pressure (SBP) compared to placebo.[7] In contrast, neither 250 mg nor 500 mg of this compound demonstrated a statistically significant blood pressure-lowering effect compared to placebo in this study.[7]
Experimental Protocols: Preclinical Hypertension Models
The spontaneously hypertensive rat (SHR) is a widely used and well-validated preclinical model for studying essential hypertension. The following protocol describes a typical experimental design to evaluate the antihypertensive effects of a compound like enalapril in this model.
Objective: To assess the effect of daily oral administration of enalapril on blood pressure in spontaneously hypertensive rats.
Animal Model:
-
Male spontaneously hypertensive rats (SHR), 9 weeks of age.[8]
-
Normotensive Wistar-Kyoto (WKY) rats as a control group.
Drug Administration:
-
Treatment Group: Enalapril (30 mg/kg/day) administered in drinking water.[8]
-
Control Group: Vehicle (drinking water) administered to both SHR and WKY rats.
-
Duration: 4 weeks.[8]
Blood Pressure Measurement:
-
Systolic blood pressure (SBP) and diastolic blood pressure (DBP) are measured at baseline and at regular intervals throughout the 4-week treatment period.
-
The tail-cuff method is a common non-invasive technique for blood pressure measurement in rodents.
Data Analysis:
-
Comparison of blood pressure changes from baseline between the enalapril-treated SHR group, the vehicle-treated SHR group, and the vehicle-treated WKY group.
-
Statistical analysis using appropriate methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.
The following diagram illustrates the general workflow for such a preclinical study.
Summary and Conclusion
This guide provides a comparative overview of this compound and enalapril, two antihypertensive agents targeting the RAAS. Enalapril, an ACE inhibitor, has a well-established efficacy profile in both preclinical and clinical settings. The available clinical trial data for this compound, a direct renin inhibitor, did not demonstrate a significant blood pressure-lowering effect at the doses tested.
The provided experimental protocol for evaluating antihypertensive agents in the SHR model serves as a template for researchers in the field. Further preclinical studies directly comparing newer direct renin inhibitors with established ACE inhibitors like enalapril are warranted to fully elucidate their comparative efficacy and potential therapeutic advantages. The signaling pathway and experimental workflow diagrams offer visual aids to understand the molecular mechanisms and research methodologies discussed.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enalapril - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Renin inhibitors versus angiotensin converting enzyme (ACE) inhibitors for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing blood pressure in SHR with enalapril provokes redistribution of NHE3, NaPi2, and NCC and decreases NaPi2 and ACE abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Renin Inhibitors: MK-8141 and Aliskiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two direct renin inhibitors, MK-8141 and aliskiren (B1664508). While both compounds target the primary rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), this document collates available preclinical data to facilitate an objective assessment of their relative potency at the molecular level.
Quantitative Efficacy: A Direct Comparison
A comprehensive review of available scientific literature reveals a significant disparity in the publicly accessible in vitro efficacy data for this compound and aliskiren. While aliskiren's potency has been well-characterized, specific in vitro inhibitory concentrations for this compound are not readily found in the surveyed literature.
| Compound | Target | Assay Type | IC50 (nmol/L) |
| Aliskiren | Human Renin | Enzymatic Assay | 0.6[1][2] |
| This compound | Human Renin | Not Available | Not Available |
Note: The lack of a specific IC50 value for this compound in the reviewed literature prevents a direct quantitative comparison of in vitro potency with aliskiren. Clinical studies have indicated that this compound does not result in sustained reductions in plasma renin activity (PRA) in vivo.[3]
Mechanism of Action: Targeting the Apex of the RAAS Cascade
Both this compound and aliskiren are direct renin inhibitors.[3][4][5] They function by binding to the active site of renin, thereby preventing the conversion of angiotensinogen (B3276523) to angiotensin I. This action effectively blocks the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[5][6] The inhibition of this crucial step leads to a downstream reduction in the levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[4] The ultimate physiological effect of this inhibition is a decrease in blood pressure.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System
The diagram below illustrates the central role of renin in the RAAS pathway and the point of intervention for direct renin inhibitors like this compound and aliskiren.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Experimental Protocols: In Vitro Renin Inhibition Assay
The determination of the in vitro efficacy of renin inhibitors is typically performed using an enzymatic assay. A common and sensitive method is the Fluorescence Resonance Energy Transfer (FRET) assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or aliskiren) against recombinant human renin.
Materials:
-
Recombinant human renin
-
FRET-based renin substrate (a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Test compounds (this compound, aliskiren) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
Dilute the recombinant human renin and the FRET substrate to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the test compound dilutions, and the renin enzyme solution.
-
Include control wells containing the enzyme without any inhibitor (positive control) and wells with buffer and substrate only (negative control).
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 15-60 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately begin kinetic reading of the fluorescence signal using a plate reader with appropriate excitation and emission wavelengths for the FRET pair. The signal will increase over time as the substrate is cleaved by the active renin.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear phase of the kinetic read.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: A generalized workflow for an in vitro renin inhibition FRET assay.
References
- 1. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aliskiren - Wikipedia [en.wikipedia.org]
- 5. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 6. nps.org.au [nps.org.au]
Head-to-Head Comparison: MK-8141 and Other Direct Renin Inhibitors in Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
Direct renin inhibitors represent a targeted approach to modulating the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and cardiovascular health. By directly targeting the enzymatic activity of renin, these molecules aim to provide a more complete blockade of the RAS cascade. This guide provides a comparative analysis of MK-8141, an investigational direct renin inhibitor, with other agents in its class, primarily focusing on the first-in-class approved drug, aliskiren (B1664508). Due to a lack of direct head-to-head clinical trials involving this compound against other direct renin inhibitors, this comparison is based on available clinical trial data for this compound and published data for other direct renin inhibitors, particularly aliskiren.
The Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is a hormonal cascade that plays a crucial role in blood pressure regulation. Direct renin inhibitors act at the initial, rate-limiting step of this pathway.
This compound: Clinical Trial Findings
This compound is a potent and selective direct renin inhibitor.[1][2] Its clinical development included a key Phase II study (NCT00543413) designed to assess its antihypertensive efficacy.
Experimental Protocol: NCT00543413 Clinical Trial
This was a double-blind, placebo- and active comparator-controlled, randomized, parallel-group study.[3][4]
-
Participants: 195 patients with hypertension, defined as a trough sitting diastolic blood pressure (DBP) between ≥92 and <105 mm Hg, a trough sitting systolic blood pressure (SBP) <170 mm Hg, and a 24-hour mean DBP ≥80 mm Hg.[3]
-
Intervention: Patients were randomized to one of four treatment arms:
-
This compound 250 mg once daily
-
This compound 500 mg once daily
-
Enalapril 20 mg once daily (active comparator)
-
Placebo once daily
-
-
Duration: 4 weeks.[3]
-
Primary Endpoint: The primary outcome was the change from baseline in 24-hour mean ambulatory DBP.[3]
-
Secondary Endpoints: Included changes in 24-hour mean ambulatory SBP, and trough DBP and SBP.[3]
-
Biomarkers: Plasma renin activity (PRA) and immunoreactive active renin (ir-AR) were also assessed.[3]
Quantitative Data Summary: this compound Clinical Trial
The study revealed that this compound did not produce a statistically significant reduction in blood pressure compared to placebo.[3]
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory DBP (mm Hg) [95% CI] vs. Placebo | Change from Baseline in 24-hour Mean Ambulatory SBP (mm Hg) [95% CI] vs. Placebo |
| This compound 250 mg | -1.6 [-4.2, 1.1] | Not Reported as Significant |
| This compound 500 mg | -1.1 [-3.9, 1.6] | Not Reported as Significant |
| Enalapril 20 mg | -4.9 [-7.5, -2.2] | -6.7 [-10.5, -2.8] |
Statistically significant reduction compared to placebo.
Despite the lack of blood pressure-lowering effects, this compound demonstrated a significant impact on renin biomarkers, causing a sevenfold increase in immunoreactive active renin (ir-AR) without a persistent decrease in plasma renin activity (PRA).[3][5] The drug was generally well-tolerated.[3]
Other Direct Renin Inhibitors: A Focus on Aliskiren
Aliskiren is the first orally active direct renin inhibitor approved for the treatment of hypertension.[6] It has been extensively studied as both a monotherapy and in combination with other antihypertensive agents.
Comparative Efficacy of Aliskiren
Numerous clinical trials have demonstrated the antihypertensive efficacy of aliskiren.
-
vs. ACE Inhibitors: In a pooled analysis of three studies comparing aliskiren with ramipril (B1678797), aliskiren was associated with a slightly greater reduction in systolic blood pressure.[7]
-
vs. ARBs: Studies have shown that aliskiren has comparable efficacy to angiotensin receptor blockers (ARBs) like irbesartan (B333) and valsartan (B143634) in lowering blood pressure.[6][8]
-
vs. Diuretics: Aliskiren has been shown to be more effective than hydrochlorothiazide (B1673439) in reducing both systolic and diastolic blood pressure.[9]
A key pharmacological feature of aliskiren is its ability to decrease plasma renin activity (PRA), which is in contrast to ACE inhibitors and ARBs that cause a reactive increase in PRA.[9]
Head-to-Head Comparison: this compound vs. Aliskiren
Direct comparative studies between this compound and other direct renin inhibitors have not been published. However, an indirect comparison based on their individual clinical trial results and pharmacological profiles reveals significant differences.
| Feature | This compound | Aliskiren |
| Clinical Efficacy (Blood Pressure Reduction) | Not significantly different from placebo in a 4-week study.[3] | Demonstrated efficacy in reducing blood pressure, comparable or superior to other classes of antihypertensives.[6][7][8] |
| Effect on Plasma Renin Activity (PRA) | No persistent decrease observed.[3][5] | Causes a dose-dependent reduction in PRA.[9] |
| Effect on Immunoreactive Active Renin (ir-AR) | Substantial (sevenfold) increase.[3][5] | Also causes a reactive increase in renin concentration.[9] |
| Development Status | Development appears to have been discontinued. | Approved for the treatment of hypertension.[6] |
Discussion and Conclusion
The available data indicate that while this compound is a potent direct renin inhibitor that engages its target, as evidenced by the marked increase in ir-AR, it failed to translate this into a clinically meaningful antihypertensive effect in the studied population.[3] The absence of a sustained reduction in PRA with this compound is a notable difference from aliskiren and may be a key factor in its lack of efficacy.[3][5][9]
In contrast, aliskiren has a well-established efficacy and safety profile, demonstrating blood pressure reduction comparable to other major antihypertensive drug classes.[8] Preclinical studies also suggest that direct renin inhibition with aliskiren may offer end-organ protection beyond blood pressure lowering, though clinical outcome trials have yielded mixed results.[8][10]
For researchers in drug development, the case of this compound highlights the complexity of translating potent enzymatic inhibition into a desired physiological outcome. The differential effects on PRA between this compound and aliskiren suggest that simply binding to renin may not be sufficient and that the nature and duration of this interaction are critical for therapeutic efficacy. Future research in this area could focus on understanding the structural and kinetic determinants of effective PRA suppression by direct renin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Renin Inhibition Prevents Cardiac Dysfunction in a Diabetic Mouse Model: Comparison with an Angiotensin Receptor Antagonist and Angiotensin Converting Enzyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Direct Renin Inhibitors: A New Approach to Antihypertensive Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren versus ramipril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]
- 10. medkoo.com [medkoo.com]
Validating the Renin-Inhibiting Activity of MK-8141: A Comparative Guide for a Novel Animal Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the renin-inhibiting activity of MK-8141. Due to the limited published preclinical data on this compound in animal models and its observed lack of sustained plasma renin activity (PRA) suppression and significant blood pressure reduction in human trials, this document outlines a proposed study in a new, appropriate animal model.[1] The performance of this compound will be benchmarked against the established renin inhibitor, Aliskiren (B1664508), and the widely used ACE inhibitor, Enalapril (B1671234).
Comparative Performance of Renin-Angiotensin-Aldosterone System (RAAS) Inhibitors
The following tables summarize the expected and reported efficacy of this compound, Aliskiren, and Enalapril in relevant animal models. The data for this compound is presented as "To Be Determined (TBD)" and represents the primary endpoints for the proposed validation study.
Table 1: Effect on Mean Arterial Pressure (MAP)
| Compound | Animal Model | Dose | Route of Administration | Change in MAP (mmHg) | Reference |
| This compound | Transgenic Hypertensive Rat (expressing human renin) | TBD | TBD | TBD | - |
| Aliskiren | Sodium-Depleted Marmoset | 3 mg/kg | Oral | -30 ± 4 | [2] |
| Aliskiren | Spontaneously Hypertensive Rat (SHR) | 10-100 mg/kg/day | Subcutaneous Osmotic Minipump | Dose-dependent decrease | [2] |
| Aliskiren | Diabetic TG(mRen-2)27 Rat | 10 or 30 mg/kg/day | Intravenous (10 weeks) | Significant reduction | [3] |
| Enalapril | Feline LVH Model | 0.5 mg/kg | Oral (once daily) | Significant decrease in systolic and mean arterial pressure | [4] |
| Enalapril | Healthy Dogs | 0.5 mg/kg | Oral (twice daily) | Significantly lower MAP during anesthesia | [5] |
Table 2: Effect on Plasma Renin Activity (PRA)
| Compound | Animal Model | Dose | Route of Administration | Change in PRA | Reference |
| This compound | Transgenic Hypertensive Rat (expressing human renin) | TBD | TBD | TBD | - |
| Aliskiren | Sodium-Depleted Marmoset | 3 mg/kg | Oral | Strong inhibition | [6] |
| Enalapril | Healthy Cats | 0.5 mg/kg | Oral (once daily) | Significant increase | [7] |
| Enalapril | Two-Kidney Goldblatt Hypertensive Rat | 10 mg/kg | Oral | Antihypertensive effect correlated with initial PRA | [8] |
Proposed Experimental Protocol for this compound Validation
This protocol is designed to rigorously evaluate the in vivo renin-inhibiting activity of this compound in a transgenic hypertensive rat model expressing human renin. This model is chosen due to the species-specificity of renin inhibitors.[9]
Animal Model
-
Species: Transgenic Hypertensive Rat expressing human renin and human angiotensinogen.
-
Age: 12-16 weeks.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Experimental Groups
-
Group 1: Vehicle Control (e.g., saline or appropriate solvent).
-
Group 2: this compound (low dose, TBD).
-
Group 3: this compound (high dose, TBD).
-
Group 4: Aliskiren (positive control, e.g., 10 mg/kg/day).[10]
-
Group 5: Enalapril (comparator, e.g., 10 mg/kg/day).
Drug Administration
-
Route: Continuous subcutaneous infusion via osmotic minipumps for chronic administration (e.g., 28 days) to ensure steady-state plasma concentrations.
-
Preparation: All compounds to be dissolved in an appropriate sterile vehicle.
Blood Pressure Monitoring
-
Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure and heart rate.[2]
-
Procedure:
-
Implant telemetry transmitters at least one week before the start of treatment to allow for recovery.
-
Record baseline blood pressure for 48 hours before drug administration.
-
Monitor blood pressure continuously throughout the 28-day treatment period.
-
Plasma Renin Activity (PRA) and Renin Concentration Measurement
-
Sample Collection: Collect blood samples at baseline and at specified time points during and after treatment (e.g., weekly). Blood should be collected into chilled EDTA tubes.
-
PRA Assay:
-
Determine PRA using a commercially available radioimmunoassay (RIA) or a fluorometric assay kit.
-
The assay measures the generation of angiotensin I from endogenous angiotensinogen.
-
-
Immunoreactive Renin Measurement:
-
Measure the concentration of active renin using an enzyme-linked immunosorbent assay (ELISA) specific for human renin.
-
Data Analysis
-
Analyze blood pressure data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare between treatment groups and over time.
-
Compare changes in PRA and renin concentration between groups using ANOVA or a suitable non-parametric test.
-
A p-value of <0.05 will be considered statistically significant.
Visualizing Key Pathways and Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The following diagram illustrates the RAAS cascade and the points of intervention for renin inhibitors and ACE inhibitors.
References
- 1. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of enalapril in cats with pressure overload-induced left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of orally administered enalapril on blood pressure and hemodynamic response to vasopressors during isoflurane anesthesia in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of enalapril on blood pressure, renal function, and the renin-angiotensin-aldosterone system in cats with autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relation of plasma renin activity to the antihypertensive effect of MK 421 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent antihypertensive effect of aliskiren is accompanied by reduced proteinuria and normalization of glomerular area in Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to MK-8141 and Angiotensin Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its dysregulation is a key factor in the pathophysiology of hypertension. Two major therapeutic strategies to counteract an overactive RAS are direct renin inhibition and angiotensin II receptor blockade. This guide provides a preclinical comparison of the renin inhibitor MK-8141 and the class of angiotensin receptor blockers (ARBs), offering insights into their mechanisms, potency, and efficacy based on available experimental data.
Executive Summary
This guide reveals a significant disparity in the preclinical data available for this compound compared to the extensive research on angiotensin receptor blockers (ARBs). This compound, a direct renin inhibitor, has limited publicly available preclinical data, with most information stemming from a clinical trial that showed a lack of significant blood pressure-lowering effects. In contrast, ARBs such as losartan, valsartan, telmisartan (B1682998), and irbesartan (B333) have been extensively characterized in preclinical models, demonstrating potent and selective blockade of the AT1 receptor, leading to effective blood pressure reduction in various animal models of hypertension. This guide will present the available data for a comprehensive comparison.
Mechanism of Action: Targeting Different Nodes of the RAS Cascade
The renin-angiotensin system is a cascade of enzymatic reactions culminating in the production of angiotensin II, a potent vasoconstrictor. This compound and ARBs intervene at different points in this pathway.
This compound: As a direct renin inhibitor, this compound targets the initial and rate-limiting step of the RAS cascade. It is designed to bind to the active site of the enzyme renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I. This, in turn, should decrease the production of both angiotensin I and the downstream effector, angiotensin II.
Angiotensin Receptor Blockers (ARBs): ARBs act further down the cascade by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] This prevents angiotensin II from binding to its primary receptor, thereby inhibiting its vasoconstrictive, aldosterone-releasing, and other pressor effects.[1]
Quantitative Preclinical Data
A direct head-to-head preclinical comparison is limited by the scarcity of published data for this compound. The available information for this compound primarily comes from a clinical study indicating that while it increased immunoreactive renin levels, it did not result in sustained reductions in plasma renin activity or significant blood pressure lowering.[2][3] In contrast, a wealth of preclinical data is available for various ARBs.
In Vitro Potency
The following table summarizes the in vitro potency of several ARBs against the AT1 receptor. No comparable preclinical IC50 data for this compound's renin inhibition has been found in the public domain.
| Compound | Target | Assay | Potency | Reference(s) |
| Losartan | AT1 Receptor | Radioligand Binding (IC50) | 20 nM | [4][5] |
| Valsartan | AT1 Receptor | Radioligand Binding (Ki) | 2.38 nM | |
| Candesartan | AT1 Receptor | Radioligand Binding (pKi) | 8.61 ± 0.21 | [6][7] |
| Telmisartan | AT1 Receptor | Radioligand Binding (pKi) | 8.19 ± 0.04 | [6][7] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
In Vivo Efficacy in Animal Models of Hypertension
Preclinical studies in various rat models of hypertension have demonstrated the blood pressure-lowering efficacy of ARBs.
| Compound | Animal Model | Dose | Effect on Blood Pressure | Reference(s) |
| Telmisartan | Spontaneously Hypertensive Rats (SHRs) | 5 mg/kg and 10 mg/kg, p.o. | Significantly lower systolic blood pressure compared to placebo. | [8] |
| Telmisartan & Losartan | Metabolic Syndrome Rats | 8 mg/kg, p.o. | Telmisartan: 110 ± 12.7 mmHgLosartan: 115.8 ± 10.6 mmHg(from 144.3 ± 10.7 mmHg in vehicle) | [9] |
| Irbesartan | Spontaneously Hypertensive Rats (SHRs) | 30 mg/kg/day, p.o. | Significantly decreased systolic blood pressure. | [10] |
| Irbesartan | Dahl Salt-Sensitive Rats | 500 mg/kg/day, gavage | Fully prevented salt-induced hypertension. | [11] |
No peer-reviewed preclinical in vivo efficacy data for this compound in animal models of hypertension were identified. Clinical studies with this compound at doses of 250 mg and 500 mg did not show significant blood pressure-lowering effects compared to placebo.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to characterize renin inhibitors and ARBs.
Renin Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of renin inhibitors like this compound.
Principle: The assay utilizes a synthetic fluorogenic substrate for renin. Cleavage of the substrate by renin results in an increase in fluorescence, which can be measured. The inhibitory activity of a compound is determined by its ability to reduce the rate of fluorescence increase.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compound (e.g., this compound) and vehicle (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions, positive control (renin without inhibitor), and negative control (assay buffer without renin).
-
Add the renin substrate to all wells.
-
Initiate the reaction by adding human recombinant renin to the test compound and positive control wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
AT1 Receptor Binding Assay (Radioligand)
This assay is used to determine the binding affinity of ARBs to the AT1 receptor.
Principle: This is a competitive binding assay where a radiolabeled ligand with known affinity for the AT1 receptor competes with the unlabeled test compound (ARB) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Materials:
-
Cell membranes expressing the AT1 receptor (e.g., from transfected COS-7 cells or rat liver)
-
Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II)
-
Unlabeled test compound (e.g., losartan, valsartan)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In reaction tubes, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or near its Kd), and the test compound dilutions.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Incubate the tubes to allow binding to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Conscious Rats
This experiment is crucial for evaluating the antihypertensive efficacy of the test compounds.
Principle: Blood pressure is measured in conscious, freely moving rats to avoid the confounding effects of anesthesia. This can be achieved using telemetry or non-invasive tail-cuff methods.
Materials:
-
Spontaneously Hypertensive Rats (SHRs) or other appropriate hypertensive rat model.
-
Test compound (e.g., this compound or an ARB) and vehicle.
-
Blood pressure measurement system (telemetry or tail-cuff).
Procedure (using Tail-Cuff Method):
-
Acclimate the rats to the restraining device and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer.
-
Position the tail-cuff and a pulse sensor on the rat's tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
Record the pressure at which the pulse reappears; this corresponds to the systolic blood pressure.
-
Obtain several stable readings and average them.
-
Administer the test compound or vehicle to the rats (e.g., by oral gavage).
-
Measure blood pressure at various time points after dosing to determine the onset, magnitude, and duration of the antihypertensive effect.
Conclusion
Based on the available preclinical data, angiotensin receptor blockers are a well-established class of antihypertensive agents with a clear mechanism of action, potent in vitro activity, and demonstrated in vivo efficacy in various animal models. In stark contrast, the preclinical profile of the renin inhibitor this compound is not well-documented in the public domain, and the limited clinical data suggest a lack of efficacy. For researchers and drug development professionals, the extensive preclinical characterization of ARBs provides a robust foundation for further investigation and development, while the case of this compound highlights the importance of sustained target engagement and translation from in vitro activity to in vivo efficacy. Further preclinical studies on novel renin inhibitors would be necessary to validate their therapeutic potential in comparison to the established class of ARBs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Administration of telmisartan reduced systolic blood pressure and oxidative stress probably through the activation of PI3K/Akt/eNOS pathway and NO release in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telmisartan is effective to ameliorate metabolic syndrome in rat model – a preclinical report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antihypertensive effect of irbesartan in spontaneously hypertensive rats is associated with improvement of the leptin-adiponectin imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevention of hypertension by irbesartan in Dahl S rats relates to central angiotensin II type 1 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Reactivity Data for MK-8141 Necessitates Broader Comparison of Renin Inhibitors
Despite a thorough review of available scientific literature, specific quantitative data on the cross-reactivity of the renin inhibitor MK-8141 with renin from different species could not be located. Clinical studies have indicated that this compound did not demonstrate significant blood pressure-lowering efficacy in humans[1]. To provide researchers, scientists, and drug development professionals with a relevant comparative guide, this document will focus on the broader class of direct renin inhibitors and utilize data from well-characterized compounds, such as aliskiren (B1664508), to illustrate the critical concept of species-specific renin inhibition.
The renin-angiotensin-aldosterone system (RAAS) is a crucial regulator of blood pressure, and renin is the rate-limiting enzyme in this cascade. Direct renin inhibitors are a class of drugs that block the conversion of angiotensinogen (B3276523) to angiotensin I, thereby preventing the downstream effects of angiotensin II. However, the development and preclinical evaluation of these inhibitors are often complicated by significant species-specificity. This guide provides a comparative overview of the cross-reactivity of selected renin inhibitors and details the experimental protocols used to determine their inhibitory activity.
Comparison of Renin Inhibitor Activity Across Species
Due to the high specificity of the interaction between renin and its inhibitors, significant variations in inhibitory potency (measured as IC50 values) are observed across different species. This is a critical consideration for the translation of preclinical animal model data to human clinical trials. The following table summarizes the available IC50 data for several direct renin inhibitors, highlighting the species-specific differences.
| Inhibitor | Human Renin IC50 (nM) | Marmoset/Monkey Renin | Rat Renin IC50 (nM) | Mouse Renin IC50 (nM) |
| Aliskiren | 0.6[2] | Potent inhibition[2][3] | 80[4] | ~6 (1 order of magnitude less effective than human)[4] |
| Remikiren | 0.7 - 0.8[5] | Potent inhibition[5][6] | Less active[7] | Not available |
| Enalkiren | 14[2] | Potent inhibition[6] | Not available | Not available |
| This compound | Data not available | Data not available | Data not available | Data not available |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that inhibitors like aliskiren are highly potent against human renin but exhibit significantly lower potency against rat renin[2][4]. This highlights the importance of selecting appropriate animal models for preclinical studies of renin inhibitors. Marmosets and other primates are often more suitable models for studying inhibitors targeting human renin due to the higher homology of the renin enzyme[3][5][6].
The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Renin Inhibitors
The following diagram illustrates the RAAS pathway and the point of intervention for direct renin inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the inhibitory action of direct renin inhibitors.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound on renin is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on commonly used methods.
In Vitro Renin Inhibition Assay (Fluorometric)
This assay measures the ability of a test compound to inhibit the enzymatic activity of renin, which cleaves a specific substrate.
Materials:
-
Recombinant renin (from the desired species: human, rat, mouse, etc.)
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)[8][9]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[8]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Aliskiren)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the recombinant renin in pre-warmed (37°C) assay buffer.
-
Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control (100% activity) wells: Assay buffer and the solvent used for the test compound.
-
Test compound wells: The various dilutions of the test compound.
-
Reference inhibitor wells: The various dilutions of the reference inhibitor.
-
-
Add the fluorogenic renin substrate to all wells.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the renin working solution to all wells except the blank wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light[10].
-
-
Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of all other wells.
-
Calculate the percentage of renin inhibition for each concentration of the test compound and reference inhibitor using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion
While specific cross-reactivity data for this compound is not publicly available, the principle of species-specificity is a well-established and critical factor in the development of direct renin inhibitors. The provided data for other renin inhibitors, such as aliskiren, clearly illustrates the significant differences in potency across species. Researchers and drug development professionals should carefully consider these species-specific variations when designing and interpreting preclinical studies, with a particular emphasis on the selection of appropriate animal models to ensure the relevance of the findings for human applications. The detailed experimental protocol provides a foundation for conducting in-house assessments of renin inhibitor potency across various species.
References
- 1. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibition reduces hypercholesterolemia-induced atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative effects of three different potent renin inhibitors in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of remikiren, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Comparative Pharmacokinetic Profiles of Renin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of renin inhibitors, supported by experimental data and detailed methodologies. Renin inhibitors represent a distinct class of antihypertensive agents that target the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). Understanding their pharmacokinetic properties is crucial for optimizing drug development and clinical application. This guide focuses on a comparative analysis of key renin inhibitors, including the clinically approved aliskiren (B1664508), as well as earlier investigational compounds such as remikiren (B162721), zankiren (B1683623), and enalkiren.
Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of renin inhibitors vary significantly, influencing their clinical efficacy and dosing regimens. The following table summarizes key pharmacokinetic parameters for selected renin inhibitors.
| Parameter | Aliskiren | Remikiren | Zankiren | Enalkiren |
| Cmax (ng/mL) | 394 (300 mg single dose)[1] | 4-83 (dose-dependent)[2] | Dose-dependent suppression of PRA[3] | Dose-related suppression of PRA[4] |
| Tmax (hours) | 1-3[5][6][7] | 0.25-2[2] | ~1-2[8] | N/A |
| AUC (ng·h/mL) | 1859 (300 mg single dose)[1] | Dose-dependent[2] | N/A | N/A |
| Half-life (hours) | 23.7 - 44[1][8] | ~7 (oral), 5.2-8.2 (IV) | N/A | 1.6 (elimination phase)[4] |
| Bioavailability (%) | 2.6[5][6][7] | <1[5] | <2[8] | Very low |
| Protein Binding (%) | 47-51[5][6] | N/A | N/A | N/A |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of pharmacokinetic analysis, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic data. Below are summaries of key experimental protocols.
In Vivo Bioavailability and Pharmacokinetic Study
Objective: To determine the rate and extent of absorption of a renin inhibitor after oral administration and to characterize its pharmacokinetic profile.
Methodology:
-
Study Design: A typical study design is a single-dose, randomized, two-period, crossover study in healthy volunteers.
-
Dosing: Subjects receive a single oral dose of the renin inhibitor after an overnight fast. For absolute bioavailability determination, a separate intravenous dose is administered in a different study period.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the renin inhibitor are quantified using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
-
Bioavailability Calculation: Absolute bioavailability (F) is calculated using the formula: F = (AUCoral / Doseoral) / (AUCiv / Doseiv).
Bioanalytical Method for Aliskiren in Human Plasma using LC-MS/MS
Objective: To accurately and precisely quantify aliskiren concentrations in human plasma samples.
Methodology:
-
Sample Preparation: A liquid-liquid extraction method is commonly employed. To 100 µL of human plasma, an internal standard (e.g., a structurally similar compound not present in the sample) is added, followed by an extraction solvent (e.g., methyl tert-butyl ether). After vortexing and centrifugation, the organic layer is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is often used.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for aliskiren and the internal standard are monitored to ensure selectivity and sensitivity.
-
-
Calibration and Quality Control: The method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability. Calibration curves are prepared by spiking known concentrations of aliskiren into blank plasma. Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the validity of the results.
Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the renin inhibitor that is bound to plasma proteins.
Methodology:
-
Apparatus: A commercially available RED device is used, which consists of a Teflon base plate with single-use dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows free drug to pass but retains proteins.
-
Procedure:
-
The renin inhibitor is spiked into plasma from the species of interest (e.g., human, rat).
-
The plasma sample containing the drug is added to one chamber of the RED insert, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.
-
The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
The concentration of the renin inhibitor in both aliquots is determined by a validated analytical method, such as LC-MS/MS.
-
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) x 100%.
Conclusion
The pharmacokinetic profiles of renin inhibitors, particularly their bioavailability and half-life, have been critical factors in their clinical development and utility. Aliskiren, the only approved direct renin inhibitor, exhibits low bioavailability but a long half-life, making it suitable for once-daily dosing. Earlier renin inhibitors like remikiren and zankiren faced challenges with very low oral bioavailability. A thorough understanding of these pharmacokinetic properties, obtained through robust experimental protocols, is indispensable for the rational design and development of new and improved renin inhibitors. The methodologies and data presented in this guide offer a valuable resource for researchers in this field.
References
- 1. Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma renin activity by LC-MS/MS: development of a prototypical clinical assay reveals a subpopulation of human plasma samples with substantial peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. A liquid chromatography-tandem mass spectrometry (LC-MS/MS)-based assay for simultaneous quantification of aldosterone, renin activity, and angiotensin II in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Enalapril as a Positive Control in the Evaluation of the Renin Inhibitor MK-8141 for the Treatment of Hypertension
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the renin inhibitor MK-8141 and the well-established angiotensin-converting enzyme (ACE) inhibitor, Enalapril, in the context of a key clinical trial for the management of hypertension. Enalapril served as a positive control in this study, offering a benchmark for the efficacy of this compound. This document summarizes the available quantitative data, outlines the experimental methodology, and presents visual diagrams of the relevant signaling pathway and experimental workflow.
Comparative Efficacy in Lowering Blood Pressure
The primary evidence for the comparison of this compound and Enalapril comes from a double-blind, placebo- and active comparator-controlled clinical trial (NCT00543413). The study evaluated the antihypertensive efficacy of this compound in patients with hypertension. The key findings after 4 weeks of treatment are summarized in the table below.
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) (mmHg) | Change from Baseline in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) (mmHg) |
| Placebo | - | - |
| This compound (250 mg) | -1.6 | Not reported as significant |
| This compound (500 mg) | -1.1 | Not reported as significant |
| Enalapril (20 mg) | -4.9 (Statistically Significant) | -6.7 (Statistically Significant) |
Data presented as the difference in the change from baseline compared to placebo.
The results indicate that Enalapril at a 20 mg dose demonstrated a statistically significant reduction in both 24-hour mean ambulatory diastolic and systolic blood pressure compared to placebo. In contrast, neither the 250 mg nor the 500 mg dose of this compound produced a statistically significant lowering of blood pressure in this study.
Experimental Protocols
The following is a summary of the experimental protocol for the clinical trial NCT00543413, based on the available published information. A more detailed public protocol is not available.
Study Design: This was a double-blind, placebo- and active comparator-controlled, randomized, parallel-group study.
Participant Population: 195 patients with a diagnosis of hypertension were enrolled in the study.
Treatment Arms: Participants were randomized to one of four treatment groups:
-
This compound (250 mg)
-
This compound (500 mg)
-
Enalapril (20 mg)
-
Placebo
Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour mean ambulatory diastolic blood pressure (DBP) after 4 weeks of treatment.
Secondary Endpoint: A key secondary endpoint was the change from baseline in 24-hour mean ambulatory systolic blood pressure (SBP) after 4 weeks of treatment.
Blood Pressure Measurement: Blood pressure was monitored using 24-hour ambulatory blood pressure monitoring.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound and Enalapril on the RAAS pathway.
Caption: Experimental workflow of the this compound clinical trial.
Unraveling the Renin-Angiotensin-Aldosterone System: A Comparative Analysis of MK-8141 and ACE Inhibitors
A detailed comparison of the distinct mechanisms of action and clinical effects of the investigational direct renin inhibitor, MK-8141, and the established class of Angiotensin-Converting Enzyme (ACE) inhibitors reveals critical differences in their approach to modulating the Renin-Angiotensin-Aldosterone System (RAAS) and their resulting impact on blood pressure. While both drug classes target the RAAS, a key pathway in blood pressure regulation, their points of intervention and subsequent physiological effects diverge significantly, with clinical data underscoring the superior antihypertensive efficacy of ACE inhibitors.
At the heart of this comparison lies the sequential enzymatic cascade of the RAAS. ACE inhibitors, a cornerstone in the management of hypertension and heart failure, exert their effects by blocking the Angiotensin-Converting Enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[1][2] This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased aldosterone (B195564) secretion, thereby lowering blood pressure.[3]
In contrast, this compound represents a different therapeutic strategy as a direct renin inhibitor.[4] Renin is the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade: the conversion of angiotensinogen (B3276523) to angiotensin I.[5] By directly inhibiting renin, this compound aims to shut down the entire downstream cascade, preventing the formation of both angiotensin I and angiotensin II.[5]
However, a head-to-head clinical trial (NCT00543413) comparing this compound to the ACE inhibitor enalapril (B1671234) in patients with hypertension demonstrated a notable lack of significant blood pressure-lowering efficacy for this compound.[6] This outcome is linked to a peculiar pharmacodynamic effect: while this compound led to a substantial sevenfold increase in immunoreactive active renin, it failed to produce a durable suppression of plasma renin activity (PRA).[6] This suggests that the inhibition of renin by this compound may be overcome by the compensatory increase in renin levels, ultimately limiting its antihypertensive effect.
Signaling Pathway and Experimental Workflow
To visualize the distinct points of intervention, the following diagram illustrates the Renin-Angiotensin-Aldosterone System and the mechanisms of action for both this compound and ACE inhibitors.
Figure 1. Mechanism of Action of this compound vs. ACE Inhibitors within the RAAS.
Comparative Clinical Data
The following table summarizes the quantitative data on blood pressure reduction from the NCT00543413 clinical trial, which compared two doses of this compound, the ACE inhibitor enalapril, and placebo over a 4-week period.
| Treatment Group | Change from Baseline in 24-hour Mean Ambulatory Diastolic Blood Pressure (DBP) [95% CI] | Change from Baseline in 24-hour Mean Ambulatory Systolic Blood Pressure (SBP) vs. Placebo [95% CI] |
| This compound 250 mg | -1.6 mm Hg (-4.2, 1.1) | Not statistically significant |
| This compound 500 mg | -1.1 mm Hg (-3.9, 1.6) | Not statistically significant |
| Enalapril 20 mg | -4.9 mm Hg (-7.5, -2.2) | -6.7 mm Hg (-10.5, -2.8) |
| Placebo | Reference | Reference |
| Statistically significant reduction compared to placebo.[6] |
Experimental Protocols
The key comparative data originates from the clinical trial NCT00543413. Below is a summary of the experimental protocol based on available information.
Study Design: A double-blind, placebo- and active comparator-controlled, randomized, parallel-group study.[6]
Participant Population: 195 patients with hypertension, defined as a trough sitting diastolic blood pressure between ≥92 and <105 mm Hg, a trough sitting systolic blood pressure <170 mm Hg, and a 24-hour mean diastolic blood pressure ≥80 mm Hg.[6]
Treatment Arms:
-
This compound 250 mg once daily
-
This compound 500 mg once daily
-
Enalapril 20 mg once daily
-
Placebo once daily[6]
Primary Endpoint: The primary outcome was the change from baseline in the 24-hour mean ambulatory diastolic blood pressure after 4 weeks of treatment.[6]
Secondary Endpoints: Secondary outcomes included the change from baseline in 24-hour mean ambulatory systolic blood pressure and changes in trough sitting diastolic and systolic blood pressure.[6]
Biomarker Analysis: The study also assessed the effects of the treatments on components of the Renin-Angiotensin-Aldosterone System, including immunoreactive active renin (ir-AR) and plasma renin activity (PRA).[6]
Conclusion
The distinct mechanisms of this compound and ACE inhibitors lead to different pharmacodynamic profiles and clinical efficacy. While the direct inhibition of renin by this compound is a theoretically appealing approach to shutting down the RAAS, clinical evidence from a direct comparison with the ACE inhibitor enalapril demonstrated its failure to produce a significant antihypertensive effect. This has been attributed to a lack of durable suppression of plasma renin activity, despite a marked increase in immunoreactive renin. In contrast, ACE inhibitors, by acting downstream on the conversion of angiotensin I to angiotensin II, have a well-established and clinically significant impact on blood pressure reduction. This comparative analysis underscores the complexity of RAAS modulation and highlights the importance of robust clinical data in evaluating the therapeutic potential of novel pharmacological agents.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of aldosterone- and angiotensin II-induced target organ damage and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan and angiotensin II inhibit aldosterone production in anephric rats via different actions on the intraadrenal renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Graded dose effects of angiotensin II on aldosterone production in man during various levels of potassium intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldosterone enhances angiotensin II receptor binding and inositol phosphate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Off-Target Screening Results for Novel Therapeutics: A Case Study with the Renin Inhibitor MK-8141
Introduction
MK-8141 (also known as ACT-077825) is a potent and selective inhibitor of renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that plays a crucial role in regulating blood pressure.[1][2][3][4] While primarily investigated for its antihypertensive properties, it is imperative for any therapeutic candidate to undergo rigorous off-target screening to identify and validate potential unintended molecular interactions, which could lead to adverse effects. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the validation of off-target screening results, using this compound as a representative example. Although specific off-target screening data for this compound is not publicly available, this document outlines the essential experimental protocols and data presentation strategies that would be employed in such a validation campaign.
The Renin-Angiotensin Signaling Pathway
The primary target of this compound is renin, an aspartic protease that cleaves angiotensinogen (B3276523) to angiotensin I. This is the rate-limiting step of the RAAS. Subsequent enzymatic conversions lead to the production of angiotensin II, which exerts its physiological effects, including vasoconstriction and aldosterone (B195564) secretion, by binding to the angiotensin II receptor type 1 (AT1R). The following diagram illustrates this critical signaling cascade.
Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.
Hypothetical Off-Target Screening Results for this compound
For the purpose of this guide, we will consider a hypothetical scenario where this compound has been screened against a panel of kinases and other common off-target protein families. The following table summarizes these hypothetical primary screening results.
| Target Class | Potential Off-Target | Assay Type | Result (e.g., % Inhibition @ 1µM) |
| Primary Target | Renin | Biochemical | 95% |
| Kinase | Kinase X | Biochemical | 65% |
| Kinase | Kinase Y | Biochemical | 58% |
| GPCR | Receptor Z | Binding Assay | 45% |
| Ion Channel | Channel A | Electrophysiology | 30% |
Experimental Protocols for Off-Target Validation
The validation of the hypothetical off-target hits identified in the primary screen is a critical step to determine if these interactions are physiologically relevant. A multi-tiered approach is recommended.
Tier 1: In Vitro Confirmatory Assays
-
Dose-Response and IC50 Determination:
-
Objective: To confirm the initial screening hits and determine the potency of this compound against these potential off-targets.
-
Methodology:
-
Perform biochemical or cellular assays for each identified off-target (e.g., Kinase X, Kinase Y, Receptor Z).
-
Use a serial dilution of this compound, typically in a 10-point dose-response curve.
-
Measure the activity or binding at each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.[5][6]
-
-
-
Orthogonal Assays:
-
Objective: To confirm the interaction using a different assay format to rule out technology-specific artifacts.
-
Methodology:
-
If the primary screen was a biochemical assay, a cell-based assay should be employed to assess the activity in a more physiological context.[7]
-
For example, for a kinase hit, one could measure the phosphorylation of a known substrate in a cellular context via Western Blot or a cell-based ELISA.
-
For a GPCR hit, a functional assay measuring downstream signaling (e.g., cAMP or calcium flux) would be appropriate.
-
-
Tier 2: Cellular and Functional Assays
-
Target Engagement in a Cellular Context:
-
Objective: To determine if this compound engages the off-target protein within a living cell.
-
Methodology:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of the protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay allows for the quantitative measurement of compound binding to a specific protein target in living cells.
-
-
-
Phenotypic Assays:
-
Objective: To investigate if the off-target interaction translates into a measurable cellular phenotype.
-
Methodology:
-
Select cell lines where the off-target protein has a known function.
-
Treat cells with a range of this compound concentrations.
-
Assess relevant phenotypic changes such as cell viability, proliferation, apoptosis, or specific signaling pathway modulation.
-
It is crucial to correlate the observed phenotype with the degree of target inhibition to distinguish on-target from off-target effects.[7]
-
-
Tier 3: In Vivo Validation
-
Pharmacodynamic (PD) Biomarker Analysis:
-
Objective: To assess the in vivo engagement of the off-target.
-
Methodology:
-
Administer this compound to a relevant animal model.
-
Collect tissues or blood at various time points.
-
Measure a biomarker that is directly modulated by the off-target's activity (e.g., phosphorylation of a substrate for a kinase).
-
-
-
Safety and Toxicology Studies:
-
Objective: To evaluate any potential adverse effects that could be linked to the identified off-target activities.
-
Methodology:
-
Conduct comprehensive in vivo toxicology studies in appropriate animal models.
-
Monitor for any physiological or behavioral changes that could be plausibly linked to the inhibition of the off-target.
-
-
Workflow for Off-Target Validation
The following diagram outlines a logical workflow for the validation of off-target screening hits.
Caption: A stepwise workflow for the validation of off-target screening results.
Comparative Analysis with Alternative Compounds
To contextualize the off-target profile of this compound, it is beneficial to compare it with other renin inhibitors or compounds with similar off-target activities. The following table provides a template for such a comparative analysis, populated with hypothetical data.
| Compound | Primary Target IC50 (nM) | Off-Target X IC50 (nM) | Off-Target Y IC50 (nM) | Selectivity Ratio (Off-Target X / Primary Target) |
| This compound | 5 | 500 | 1200 | 100 |
| Aliskiren | 2 | 800 | >10,000 | 400 |
| Remikiren | 10 | >10,000 | 5000 | >1000 |
The validation of off-target screening results is a cornerstone of preclinical drug development, ensuring a comprehensive understanding of a compound's safety and specificity profile. This guide provides a robust framework for designing and executing validation studies, using the renin inhibitor this compound as a case study. By systematically progressing from in vitro confirmation to in vivo functional analysis, researchers can confidently assess the potential risks associated with off-target activities and make informed decisions about the continued development of a therapeutic candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of the renin inhibitor this compound (ACT-077825) in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound |CAS:903579-36-2 Probechem Biochemicals [probechem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for MK-8141 (Islatravir)
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of MK-8141, also known as Islatravir. Adherence to these procedural guidelines is critical to ensure laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. According to the Safety Data Sheet (SDS), Islatravir is classified with the following hazards[1]:
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3)
Personal Protective Equipment (PPE):
To mitigate risks, the following personal protective equipment must be worn when handling this compound[1]:
| PPE Category | Specification |
| Hand Protection | Protective gloves |
| Eye/Face Protection | Safety glasses with side-shields or goggles; Face shield |
| Skin and Body Protection | Complete suit protecting against chemicals |
| Respiratory Protection | NIOSH (US) or NIOSH (US) or EN 149 (EU) approved dust respirator |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations. The following steps provide a general framework for proper disposal:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal waste disposal regulations.
-
Containerization:
-
Place waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, vials), into a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is securely sealed to prevent leaks or spills.
-
-
Labeling:
-
The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name (Islatravir/MK-8141), and any other information required by your institution or local regulations.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow the storage guidelines provided in the SDS, which recommend storing in a well-ventilated place and keeping the container tightly closed[1].
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Do not attempt to dispose of this compound through standard laboratory or municipal waste streams.
-
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures:
| Emergency Scenario | Action |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Spill | Avoid breathing dust. Wear appropriate PPE. For small spills, carefully sweep up the material and place it in the designated hazardous waste container. For large spills, contact your institution's EHS department immediately. |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for the Renin Inhibitor MK-8141
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and handling procedures for the research chemical MK-8141. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following recommendations are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs). It is imperative to obtain and review the official SDS from the manufacturer or supplier before any handling of this compound.
This compound is a renin inhibitor investigated for its antihypertensive effects.[1] As a potent pharmaceutical compound, it requires stringent safety protocols to minimize exposure risk to researchers and scientists. The following guidelines provide essential, immediate safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical when handling potent compounds. The level of PPE should be determined by a risk assessment of the specific procedures being performed. For powdered or solid forms of this compound, the risk of aerosolization and inhalation is a primary concern.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE |
| Weighing and Aliquoting (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a combination of a fit-tested N95 (or higher) respirator and chemical splash goggles - Double-gloving (nitrile) - Disposable, low-linting coverall with hood - Shoe covers |
| Solution Preparation and Handling | - Safety glasses with side shields or chemical splash goggles - Single pair of nitrile gloves - Laboratory coat |
| General Laboratory Operations | - Safety glasses - Laboratory coat - Nitrile gloves |
For tasks with a high risk of dust exposure, such as weighing the powdered compound, containment technologies like a flexible containment glove bag can significantly lower exposure risk.[2] Protective garments made from materials like DuPont™ Tyvek® offer excellent protection against solid pharmaceutical ingredients.[3]
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure the safety of all personnel. The following step-by-step guide outlines a safe handling workflow.
1. Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated area. This includes the compound, solvents, weighing paper, spatulas, and waste containers.
-
Don PPE: Put on the appropriate PPE as outlined in Table 1.
2. Weighing and Solution Preparation:
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh paper inside a chemical fume hood or glove box.
-
Dissolution: Add the solvent to the vessel containing the weighed this compound. The compound is soluble in DMSO.[4] Ensure the container is securely capped.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.
3. Experimental Use:
-
Handle all solutions of this compound with care, avoiding skin contact and aerosol generation.
-
Work within a well-ventilated area.
4. Decontamination and Cleanup:
-
Surface Decontamination: Wipe down all surfaces in the designated handling area with an appropriate cleaning agent.
-
Equipment Cleaning: Clean all non-disposable equipment thoroughly.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove shoe covers first, then the outer pair of gloves, followed by the coverall, and then the inner pair of gloves.
Disposal Plan
All waste generated from the handling of this compound must be disposed of as hazardous chemical waste.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, weigh paper) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated PPE | Bag and dispose of as hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, labeled hazardous waste container. |
Used glove bags should be incinerated after use.[2]
Safe Handling Workflow for Potent Compounds
The following diagram illustrates the key steps and decision points in the safe handling of a potent research chemical like this compound.
Caption: Workflow for the safe handling of potent research chemicals.
By adhering to these guidelines and consulting the official Safety Data Sheet, researchers can safely handle this compound and minimize their risk of exposure.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
